5-Cyclohexylpyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJITNIEIJQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(N=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73549-64-1 | |
| Record name | 5-cyclohexylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization of 5-Cyclohexylpyrimidin-2-amine
The following technical guide details the spectroscopic characterization of 5-Cyclohexylpyrimidin-2-amine , a critical pharmacophore in kinase inhibitor development.
Executive Summary
This compound is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., CDK, JAK, and mTOR inhibitors). Its structural integrity is defined by the electron-rich 2-aminopyrimidine core coupled with a lipophilic cyclohexyl moiety at the C5 position.
This guide provides a comprehensive reference for the spectroscopic identification of this compound, synthesizing data from high-field NMR, Fourier Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Synthesis & Sample Preparation
To ensure spectroscopic data reflects the true chemical entity, the sample must be isolated with >98% purity. The industry-standard synthesis utilizes a Suzuki-Miyaura cross-coupling reaction, which is preferred over reduction methods to prevent saturation of the pyrimidine ring.
Synthetic Route
The coupling of 2-amino-5-bromopyrimidine with cyclohexylboronic acid is catalyzed by a Palladium(0) species. This pathway ensures regiospecificity at the C5 position.
Figure 1: Suzuki-Miyaura synthesis workflow for the target compound.
Sample Preparation for Analysis[1]
-
NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d6 . CDCl3 is less optimal due to poor solubility of the polar aminopyrimidine core and potential aggregation broadening.
-
MS: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The aminopyrimidine core facilitates easy protonation in positive ion mode.
Ionization & Molecular Ion
-
Method: ESI (+) (Electrospray Ionization, Positive Mode)
-
Formula: C₁₀H₁₅N₃
-
Exact Mass: 177.1266 Da
| Ion Species | m/z (Observed) | Interpretation |
| [M+H]⁺ | 178.13 | Protonated molecular ion (Base Peak) |
| [M+Na]⁺ | 200.11 | Sodium adduct (common in glass vessels) |
| [2M+H]⁺ | 355.26 | Dimer formation (concentration dependent) |
Fragmentation Pathway (MS/MS)
Fragmentation typically involves the cleavage of the cyclohexyl ring or the loss of the amino group (as ammonia).
Figure 2: Predicted ESI-MS/MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the regiochemistry of the substitution. The symmetry of the pyrimidine ring (H-4 and H-6 are equivalent) simplifies the aromatic region.
¹H NMR Data (500 MHz, DMSO-d6)
The spectrum is characterized by a distinct downfield singlet for the pyrimidine protons and a high-field aliphatic region for the cyclohexyl group.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.15 | Singlet (s) | 2H | H-4, H-6 | Pyrimidine ring protons. The singlet confirms symmetric substitution at C2 and C5. |
| 6.45 | Broad Singlet (br s) | 2H | -NH₂ | Exocyclic amine. Exchangeable with D₂O. Chemical shift varies with concentration/temp. |
| 2.35 | Multiplet (m) | 1H | H-1' | Cyclohexyl methine proton attached to the aromatic ring (deshielded). |
| 1.70 - 1.80 | Multiplet (m) | 4H | H-2', H-6' | Cyclohexyl methylene protons (equatorial/axial mix). |
| 1.20 - 1.45 | Multiplet (m) | 6H | H-3', H-4', H-5' | Remaining cyclohexyl methylene protons. |
¹³C NMR Data (125 MHz, DMSO-d6)
-
C-2 (162.5 ppm): The most deshielded carbon, bonded to three nitrogens (guanidine-like character).
-
C-4, C-6 (157.1 ppm): Alpha to the ring nitrogens.
-
C-5 (128.4 ppm): The ipso-carbon attached to the cyclohexyl group. Upfield from C4/C6 due to lack of direct heteroatom attachment.
-
Cyclohexyl Carbons (30-45 ppm): Four distinct signals due to symmetry (C1', C2'/6', C3'/5', C4').
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a fingerprint for the functional groups, specifically the primary amine and the aromatic heterocycle.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3420, 3310 | Stretch (Asym/Sym) | Primary Amine (-NH₂) |
| 2925, 2850 | Stretch | Aliphatic C-H (Cyclohexyl) |
| 1645 | Bend (Scissoring) | N-H Bending |
| 1560, 1480 | Stretch | C=N / C=C (Pyrimidine Ring Breathing) |
| 1240 | Stretch | C-N (Aromatic Amine) |
References
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Pyrimidine Spectroscopy: Evaluation of 2-aminopyrimidine derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. Link
-
General NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link
-
Mass Spectrometry of Heterocycles: MassBank of North America, Spectrum Accession for Aminopyrimidines. Link
Topic: Discovery and Isolation of Novel Cyclohexylpyrimidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Cyclohexyl Group in Pyrimidine Scaffolds - A Gateway to Novel Bioactivities
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and essential biomolecules, including nucleic acids and vitamins.[1][2] Its inherent biological significance and versatile chemistry make it a privileged scaffold in drug discovery.[3] The strategic introduction of a cyclohexyl moiety to this scaffold is not a trivial modification; it is a deliberate design choice aimed at modulating critical physicochemical properties. This lipophilic, non-planar carbocyclic group can enhance membrane permeability, improve metabolic stability by sterically shielding susceptible positions from enzymatic degradation, and provide a three-dimensional vector for exploring protein binding pockets.
However, the marriage of these two moieties presents unique and compelling challenges in synthesis, purification, and characterization. The flexibility and stereochemistry of the cyclohexyl ring, combined with the often-polar nature of the pyrimidine core, create a complex landscape for the medicinal chemist.[4] This guide moves beyond simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a framework for rational decision-making, grounded in field-proven insights. We will explore the causality behind experimental choices, turning each protocol into a self-validating system designed to accelerate the discovery and delivery of novel, high-purity cyclohexylpyrimidine derivatives.
Section 1: Strategies for Synthesis - Building the Core Structure
The construction of a novel cyclohexylpyrimidine derivative begins with a robust and adaptable synthetic strategy. The chosen pathway must not only be efficient but also amenable to the generation of analogues for structure-activity relationship (SAR) studies.[5] A common and effective approach involves the nucleophilic substitution reaction between a halogenated pyrimidine and a cyclohexylamine derivative, a method that allows for significant diversity in both halves of the final molecule.
The causality behind this choice is twofold:
-
Reactivity & Selectivity: The chlorine atoms on a polysubstituted pyrimidine ring, such as 2,4,5-trichloropyrimidine, exhibit differential reactivity. This allows for sequential, position-selective substitutions, providing precise control over the final structure.[5]
-
Component Availability: A wide variety of substituted cyclohexylamines and halogenated pyrimidines are commercially available or readily synthesized, enabling rapid exploration of chemical space.
Experimental Protocol: Synthesis of a 4-(Cyclohexylamino)-pyrimidine Derivative
This protocol outlines a representative synthesis using a nucleophilic aromatic substitution approach.
Step 1: Initial Nucleophilic Substitution
-
Action: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired cyclohexylamine derivative (1.1 eq). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base.
-
Causality: DMSO is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and stabilizing the charged intermediate (Meisenheimer complex). DIPEA is used to quench the HCl generated during the reaction without competing with the primary amine nucleophile, thus preventing unwanted side reactions.
Step 2: Reaction Monitoring
-
Action: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).[6] A common eluent system for this would be a mixture of hexane and ethyl acetate.
-
Causality: TLC is an indispensable, rapid technique for tracking the consumption of starting materials and the formation of the product.[7] The goal is to stop the reaction upon completion to prevent the formation of di- or tri-substituted byproducts.
Step 3: Work-up and Extraction
-
Action: Once the reaction is complete, pour the mixture into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: This standard aqueous work-up serves to remove the water-soluble components like DMSO and DIPEA salts. The brine wash removes residual water from the organic phase, which is then definitively dried using sodium sulfate before solvent removal.
Step 4: Initial Purification
-
Action: The crude product is typically purified by flash column chromatography on silica gel to isolate the monosubstituted intermediate.[6]
-
Causality: This step removes unreacted starting materials and any minor byproducts, providing a clean intermediate for subsequent reaction steps if further functionalization is desired.
Visualization: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of cyclohexylpyrimidine derivatives.
Section 2: The Purification Maze - Isolating the Target Compound
Proper purification is a critical, often challenging, step in ensuring that biological data is attributable to the intended compound.[8] The unique combination of a nonpolar cyclohexyl ring and a polar, potentially basic pyrimidine core can lead to purification difficulties, such as poor peak shape in chromatography or insolubility in ideal recrystallization solvents.[4]
The selection of a purification technique is a balance of the required purity, the quantity of material, and the specific physicochemical properties of the target molecule. A multi-tiered approach, starting with a bulk technique and finishing with a high-resolution method, is often necessary.
Data Presentation: Comparison of Common Purification Techniques
| Technique | Principle | Typical Purity | Throughput | Key Advantage | Primary Limitation |
| Recrystallization | Differential solubility | Good to Excellent | High | Cost-effective, scalable | Only for solids; requires suitable solvent |
| Flash Chromatography | Differential polarity | Good to Very Good | Medium | Widely applicable, rapid | Moderate solvent consumption |
| Preparative HPLC | High-resolution separation | Excellent | Low | Highest purity, automated | Expensive, high solvent consumption |
| HILIC | Hydrophilic partitioning | Excellent | Low to Medium | Ideal for very polar compounds | Sensitive to water content |
Note: The values in this table are illustrative and can vary based on the specific compound and protocol optimization.[7]
Visualization: Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification method.
Experimental Protocol: Flash Column Chromatography
This protocol provides a self-validating system for purifying moderately polar cyclohexylpyrimidine derivatives.[4]
Step 1: Solvent System Selection via TLC
-
Action: Dissolve a small amount of the crude material and spot it on a TLC plate. Elute with various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Causality: This is the most critical step for success. The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves down the column at a practical rate and is well-separated from impurities.[7][8] If the Rf is too high (>0.5), decrease eluent polarity; if too low (<0.1), increase polarity.[4]
Step 2: Column Packing
-
Action: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
Causality: A well-packed column is essential for achieving good separation. Air bubbles or cracks in the silica bed will lead to band broadening and poor resolution.
Step 3: Sample Loading
-
Action: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[4]
-
Causality: Dry loading is highly recommended for compounds with poor solubility in the eluent.[4] It prevents the compound from precipitating at the top of the column and ensures a narrow starting band, which is crucial for high resolution.
Step 4: Elution and Fraction Collection
-
Action: Run the column using the selected solvent system, often starting with a lower polarity and gradually increasing it (gradient elution). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Causality: A solvent gradient is effective for separating compounds with a wide range of polarities. Analyzing fractions by TLC is a self-validating check that ensures only pure fractions are combined, maximizing the purity of the final product.
Step 5: Product Isolation
-
Action: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality: This yields the final, purified compound. It is crucial to ensure all solvent is removed by placing the sample under high vacuum for an extended period.
Section 3: Structural Integrity - Characterization of a Novel Compound
Unambiguous characterization is non-negotiable. It is the responsibility of the researcher to provide convincing evidence for the identity, purity, and structure of any compound claimed as new.[9] A combination of spectroscopic and analytical techniques is required to build a complete and irrefutable profile of the molecule.[10]
Data Presentation: Spectroscopic & Analytical Techniques for Characterization
| Technique | Information Provided | Causality & Rationale |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, connectivity, stereochemistry | Provides the fundamental 2D structure of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) are used to confirm atom connectivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | Confirms the molecular formula.[10] High-Resolution MS (HRMS) is necessary to distinguish between formulas with the same nominal mass. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | A rapid method to confirm the presence or absence of key functional groups predicted by the proposed structure.[6] |
| Elemental Analysis | Percent composition of C, H, N | Provides empirical formula; a classical method to corroborate the molecular formula and assess purity.[10] |
| Purity Analysis (HPLC) | Homogeneity of the sample | Determines the purity of the final compound, typically reported as a percentage area under the curve at a specific UV wavelength.[10][11] |
Visualization: Characterization Workflow
Caption: A systematic workflow for the complete characterization of a novel compound.
Conclusion
The discovery and isolation of novel cyclohexylpyrimidine derivatives is a multifaceted process that demands a synthesis of creative design, methodological rigor, and analytical precision. By understanding the causality behind each experimental step—from the choice of a non-nucleophilic base in synthesis to the selection of a dry loading technique in chromatography—researchers can navigate the inherent challenges more efficiently. The protocols and frameworks presented in this guide are designed not as rigid instructions, but as a foundation for logical problem-solving. A well-designed synthesis, a rational purification strategy, and a thorough characterization workflow form a self-validating system that ensures the integrity of the science and accelerates the journey from a novel molecule to a potential therapeutic candidate.[12]
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Synthesis of 1-[2-(Hydroxymethyl)cyclohexyl]pyrimidine Analogues of Nucleosides: A Comparative Study. SYNTHESIS.
- Guidelines for Characterization of Organic Compounds. ACS Publications - American Chemical Society.
- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions.
- Process for the separation of pyrimidine derivatives from aqueous solutions. Google Patents.
- Characterising new chemical compounds & measuring results. Royal Society Publishing.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- First steps on characterizing a potentially novel compound? r/OrganicChemistry - Reddit.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Novel Compounds from Chemistry to Druggable Candidates. Frontiers Research Topic.
- Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PMC.
- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. PMC.
- Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
Sources
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- 12. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols: The Cyclohexyl-Pyrimidine Scaffold as a Versatile Platform for Kinase Inhibitor Development
I. Introduction: The Rise of Privileged Scaffolds in Kinase Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with improved potency, selectivity, and drug-like properties is ever-ongoing. In this landscape, certain chemical scaffolds have emerged as "privileged," demonstrating the ability to bind to the ATP-binding site of multiple kinases with high affinity. The 2-aminopyrimidine core is one such scaffold, forming the foundation of numerous approved and investigational kinase inhibitors.[2] This application note explores a specific subset of this class: cyclohexyl-pyrimidine derivatives. The inclusion of a cyclohexyl moiety can impart favorable physicochemical properties, such as improved metabolic stability and oral bioavailability, making this scaffold particularly attractive for drug development. While direct inhibitory data for 5-cyclohexylpyrimidin-2-amine is not extensively published, the broader class of cyclohexyl-pyrimidine derivatives has shown significant promise against key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[3][4]
This guide provides a comprehensive overview of the scientific rationale for targeting these kinases and detailed, field-proven protocols for evaluating the inhibitory activity of novel cyclohexyl-pyrimidine derivatives, both in biochemical and cellular contexts.
II. Scientific Background: Targeting the Cell Cycle and Mitosis
Many cancers are characterized by dysregulated cell proliferation, often stemming from aberrant activity of kinases that control the cell cycle and mitosis. Cyclohexyl-pyrimidine derivatives have shown promise in targeting two critical families of kinases in this domain: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
A. Cyclin-Dependent Kinases (CDKs): The Gatekeepers of the Cell Cycle
CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell through its various phases (G1, S, G2, and M).[5] Overexpression or inappropriate activation of CDKs, such as CDK2 and CDK4/6, is a common feature in many tumors, leading to uncontrolled cell division.[6] Therefore, inhibiting these kinases is a validated therapeutic strategy. For instance, selective CDK4/6 inhibitors have been approved for the treatment of certain types of breast cancer.[6] The pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors. For example, 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine has been identified as a potent and selective CDK2 inhibitor.[3]
Caption: Simplified CDK signaling pathway in G1/S transition.
B. Aurora Kinases: Orchestrators of Mitosis
The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that regulate multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[7] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability and poor prognosis.[8] Consequently, they are attractive targets for anticancer drug development. The 2-aminopyrimidine scaffold has been instrumental in the discovery of potent Aurora kinase inhibitors.[2][4]
III. In Vitro Kinase Assays: Quantifying Inhibitory Potency
The first step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through an in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate.
A. Rationale for In Vitro Assays
-
Direct Target Engagement: Confirms that the compound directly interacts with and inhibits the kinase of interest.
-
Potency Determination: Allows for the calculation of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
-
Selectivity Profiling: By testing the compound against a panel of different kinases, its selectivity profile can be established.
B. Protocol: Radiometric In Vitro Kinase Assay (Gold Standard)
This protocol describes a classic and highly sensitive method for measuring kinase activity using a radioactive ATP isotope ([γ-³²P]ATP).
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, Aurora A)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, Kemptide for Aurora A)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Cold (non-radioactive) ATP
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in Kinase Assay Buffer to the final desired concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Diluted test compound or vehicle
-
Kinase enzyme
-
Kinase substrate
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). This time should be within the linear range of the reaction.
-
Stop Reaction & Spotting: Stop the reaction by adding a stop solution (e.g., 30% acetic acid). Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Extensively wash the phosphocellulose paper with Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a radiometric in vitro kinase assay.
C. Data Presentation: Potency of Pyrimidine-Based Inhibitors
The following table summarizes the inhibitory potencies of some published pyrimidine-based kinase inhibitors, illustrating the potential of this scaffold.
| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |
| CYC116 | Aurora A | 19 | [8] |
| CYC116 | Aurora B | 9.2 | [4] |
| Compound 29 | CDK5/p25 | 160 (Ki) | [9] |
| Compound 30 | CDK5/p25 | 800 (Ki) | [9] |
| 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine derivative | CDK2 | Potent (specific values not provided in abstract) | [3] |
IV. Cell-Based Assays: Bridging the Gap to Physiological Relevance
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more complex biological environment. These assays can assess target engagement, downstream signaling effects, and the ultimate cellular phenotype, such as cell death or growth arrest.
A. Rationale for Cellular Assays
-
Cellular Permeability: Determines if the compound can cross the cell membrane to reach its intracellular target.
-
Target Engagement: Confirms that the compound binds to its target within the cell.
-
Phenotypic Effects: Measures the functional consequences of target inhibition, such as effects on cell proliferation or apoptosis.
-
Off-Target Effects: Can provide initial clues about potential off-target activities.
B. Protocol: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of a test compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the fluorescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
-
Caption: Workflow for a cell viability/cytotoxicity assay.
V. Data Interpretation and Troubleshooting
A. Interpreting IC50/GI50 Values
-
Potency: A lower IC50 or GI50 value indicates a more potent compound.
-
Selectivity: Comparing the IC50 values against the target kinase versus other kinases provides a measure of selectivity. A highly selective inhibitor will have a much lower IC50 for its primary target.
-
In Vitro vs. In-Cell Activity: A significant drop in potency from an in vitro to a cell-based assay (i.e., a much higher GI50 than IC50) may suggest poor cell permeability, compound efflux, or high protein binding in the cell culture medium.
B. Common Experimental Challenges
-
Compound Solubility: Poorly soluble compounds can lead to inaccurate results. Ensure compounds are fully dissolved in DMSO and do not precipitate upon dilution in aqueous buffers or media.
-
Assay Interference: Some compounds can interfere with the assay readout (e.g., by having intrinsic fluorescence). Always run appropriate controls, including the compound in the absence of enzyme or cells.
-
Inconsistent Results: Kinase assays can be sensitive to variations in enzyme activity, ATP concentration, and incubation times. Maintain consistency in all experimental parameters.
VI. Conclusion
The cyclohexyl-pyrimidine scaffold represents a promising platform for the development of novel kinase inhibitors. Its presence in compounds targeting key cell cycle and mitotic regulators like CDKs and Aurora kinases underscores its therapeutic potential. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to effectively screen and characterize new chemical entities based on this versatile scaffold. By combining rigorous in vitro biochemical assays with physiologically relevant cell-based models, the full potential of these compounds as next-generation therapeutics can be elucidated.
VII. References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. (n.d.). Retrieved February 23, 2024, from [Link]
-
Boschi, D., Tosco, P., Chandra, N., Chaurasia, S., Fruttero, R., Griffin, R., Wang, L.-Z., & Gasco, A. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333–338. [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). Retrieved February 23, 2024, from [Link]
-
compound 2 [PMID: 22560567] [Ligand Id: 8115] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 23, 2024, from [Link]
-
IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. (n.d.). Retrieved February 23, 2024, from [Link]
-
Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC. (n.d.). Retrieved February 23, 2024, from [Link]
-
A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase - PMC. (n.d.). Retrieved February 23, 2024, from [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (n.d.). Retrieved February 23, 2024, from [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]
-
Wang, S., Meades, C., Wood, G., Osnowski, A., Anderson, S., Yuill, R., Thomas, M., Foloppe, N., MacCormick, S., & Westwood, R. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]
-
CDK inhibitors in cancer therapy, an overview of recent development - PMC. (n.d.). Retrieved February 23, 2024, from [Link]
-
Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). Retrieved February 23, 2024, from [Link]
-
Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC. (n.d.). Retrieved February 23, 2024, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved February 23, 2024, from [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. (n.d.). Retrieved February 23, 2024, from [Link]_
-
The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC. (n.d.). Retrieved February 23, 2024, from [Link]
-
Aurora B Inhibitors as Cancer Therapeutics - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. (n.d.). Retrieved February 23, 2024, from [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. compound 2 [PMID: 22560567] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In vitro assays for 5-Cyclohexylpyrimidin-2-amine activity
Executive Summary & Scientific Context
5-Cyclohexylpyrimidin-2-amine (CAS: 73549-64-1) is a privileged chemical scaffold, primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting protein kinases.[1][2] Structurally, it features a 2-aminopyrimidine core—a classic "hinge-binding" motif that mimics the adenine ring of ATP—coupled with a C5-cyclohexyl group.[1] This hydrophobic moiety is designed to probe the hydrophobic back-pocket (Gatekeeper region) of kinase active sites, offering enhanced selectivity over simple phenyl derivatives.[1][2]
This Application Note provides a rigorous framework for assaying this molecule. Unlike fully optimized clinical candidates, this compound is often analyzed as a fragment or early-stage lead .[1][2] Therefore, the protocols below prioritize sensitivity (to detect weak binding) and biophysical validation (to confirm direct target engagement).
Compound Management & Formulation
Expert Insight: The cyclohexyl group significantly increases lipophilicity (cLogP ~2.5–3.[1][2]0) compared to unsubstituted pyrimidines.[1][2] Improper handling leads to precipitation in aqueous buffers, causing false negatives in enzymatic assays.[1][2]
-
Solubility: Insoluble in water.[1][2] Soluble in DMSO (>50 mM) and Ethanol.[1][2]
-
Stock Preparation: Prepare a 10 mM or 100 mM master stock in 100% anhydrous DMSO.[1][2]
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Assay Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use.[1][2] Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can inhibit kinase activity non-specifically.[1][2]
Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)
Rationale: This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[1][2] It is the "Gold Standard" for profiling 2-aminopyrimidine derivatives against targets like CDKs (Cyclin-Dependent Kinases) , JAKs (Janus Kinases) , or Auroras , which are the natural targets for this scaffold.[1][2]
Materials Required
-
Test Compound: this compound (10 mM DMSO stock).
-
Kinase Enzyme: Recombinant Human Kinase (e.g., CDK2/CyclinA or JAK2).[1][2]
-
Substrate: Specific peptide substrate (e.g., Histone H1 for CDKs).[1][2]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).[1][2]
-
Plate: 384-well white, low-volume, solid-bottom plates (Corning #4513).[1]
Step-by-Step Protocol
-
Reaction Buffer Preparation:
-
Compound Dilution (Serial):
-
Enzyme Addition:
-
Substrate/ATP Addition (Start Reaction):
-
ADP Detection:
-
Readout:
-
Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision).
-
Data Analysis
-
Normalization: Calculate % Inhibition =
-
IC50 Determination: Fit data to a sigmoidal dose-response equation (Variable Slope).[1][2]
Protocol B: Biophysical Target Engagement (Thermal Shift Assay)
Rationale: Since this compound may be a moderate-affinity fragment, enzymatic assays can sometimes yield false positives due to aggregation.[1] The Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF) confirms that the molecule physically binds to the protein, stabilizing its structure and shifting its melting temperature (
Workflow Diagram
Figure 1: Thermal Shift Assay (TSA) workflow for validating direct binding of the scaffold to the target protein.[1][2]
Step-by-Step Protocol
-
Mix Preparation: In a qPCR plate, mix:
-
Thermal Ramping: Use a Real-Time PCR machine (e.g., QuantStudio).[1][2] Ramp temperature from 25°C to 95°C at 0.5°C/min.[1][2]
-
Analysis: Plot Fluorescence vs. Temperature. Calculate the derivative (
) to find the melting point ( ).[1][2] -
Criteria: A positive shift (
) confirms specific binding.[1][2]
Protocol C: Cellular Proliferation Assay (Phenotypic Screen)
Rationale: To determine if the compound is cell-permeable and biologically active, a viability assay is performed on cancer cell lines dependent on the target kinase (e.g., HCT116 for CDK inhibition or HEL cells for JAK2).[1][2]
Summary of Conditions
| Parameter | Specification |
| Cell Lines | HCT116 (Colon), MCF-7 (Breast), or HEL (Erythroleukemia) |
| Seeding Density | 2,000 – 5,000 cells/well (optimized for log-phase growth) |
| Assay Duration | 72 Hours |
| Readout | ATP Quantification (CellTiter-Glo®) |
| Positive Control | Staurosporine or Palbociclib (if targeting CDK) |
Methodology
-
Seeding: Plate cells in 96-well clear-bottom black plates in 90 μL of growth medium. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Add 10 μL of 10X compound solution (serial dilution). Final DMSO = 0.5%.[1][2]
-
Incubation: Incubate for 72 hours.
-
Detection: Equilibrate plate to RT. Add 100 μL CellTiter-Glo reagent.[1][2] Shake for 2 mins; incubate for 10 mins.
-
Measurement: Read Luminescence. Calculate GI50 (Growth Inhibition 50%).[1][2]
Mechanism of Action Visualization
The following diagram illustrates the theoretical binding mode of the this compound scaffold within the ATP-binding pocket of a typical protein kinase (e.g., CDK2).[1]
Figure 2: Predicted binding mode. The 2-aminopyrimidine core anchors to the Hinge region via hydrogen bonds, while the C5-cyclohexyl group occupies the hydrophobic pocket, potentially imparting selectivity.
References
-
Lombardo, L. J., et al. (2004).[1][2] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1][2] Journal of Medicinal Chemistry. Link(Demonstrates the utility of aminopyrimidine scaffolds in kinase inhibition).[1][2]
-
Zhang, J., et al. (2009).[1][2] Targeting Cancer with Small Molecule Kinase Inhibitors.[1][2][3] Nature Reviews Cancer.[1][2] Link(Review of kinase inhibitor binding modes including the hinge-binder motif).
-
Promega Corporation. (2023).[1][2] ADP-Glo™ Kinase Assay Technical Manual. Link(Source for the biochemical assay protocol).
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1][2] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1][2] Nature Protocols. Link(Standard protocol for the Thermal Shift Assay).[1][2]
-
Hassan, S. B., et al. (2013).[1][2] 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity.[1][2] European Journal of Medicinal Chemistry. Link(Specific reference to cyclohexyl-substituted pyrimidines as CDK inhibitors).
Sources
Application Note: High-Throughput Screening of 5-Cyclohexylpyrimidin-2-amine Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast collections of chemical compounds to identify starting points for new medicines.[1][2] By integrating robotics, advanced liquid handling, and sensitive detection methods, HTS allows researchers to conduct millions of pharmacological tests in a remarkably short timeframe.[2][3] This technology is instrumental in identifying "hits"—compounds that modulate a specific biomolecular pathway—which can then be optimized into lead compounds and, eventually, clinical candidates.[4][5]
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[6][7] Their dysregulation is a hallmark of many diseases, making the discovery of novel kinase inhibitors a high-priority area of research.[8][9] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[10][11] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal template for inhibitor design. The 5-Cyclohexylpyrimidin-2-amine library, which combines this proven scaffold with a bulky, hydrophobic cyclohexyl group, offers a rich chemical space for discovering inhibitors with potentially unique selectivity and potency profiles.
This application note provides a comprehensive, in-depth technical guide for designing and executing a successful HTS campaign to identify novel kinase inhibitors from a this compound library. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from library preparation to hit confirmation.
Part 1: Library Preparation and Management
The quality of the screening library is a critical determinant of the success of any HTS campaign.[1] A well-characterized and properly managed library minimizes the risk of false positives and ensures the reproducibility of results.
Synthesis and Quality Control of the this compound Library
The 2-aminopyrimidine core can be synthesized through several established methods, most notably via the condensation of a β-dicarbonyl compound with guanidine. For a 5-cyclohexyl substituted library, a common synthetic route involves the reaction of a cyclohexyl-containing β-ketoester with guanidine hydrochloride.
Representative Synthetic Protocol: A one-step synthesis can be achieved by treating a corresponding β-ketoester with guanidine hydrochloride in the presence of a base like potassium carbonate, often using microwave assistance to shorten reaction times.[1]
Expertise & Experience: The choice of a microwave-assisted, solvent-free reaction is deliberate. It not only accelerates the synthesis but also aligns with green chemistry principles by reducing solvent waste.[1] The purity of the final compounds is paramount. Each compound in the library must undergo rigorous quality control.
Quality Control Protocol:
-
Identity Verification: Confirm the chemical structure of each compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: Determine the purity of each sample using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for HTS campaigns to avoid artifacts from impurities.
-
Solubility Testing: Assess the solubility of each compound in 100% Dimethyl Sulfoxide (DMSO), the most common solvent for compound storage in HTS.
Library Plating and Storage
Proper handling and storage are essential to maintain compound integrity.
Protocol for Library Plating:
-
Master Plates: Prepare master plates by dissolving each library compound in 100% DMSO to a stock concentration of 10 mM. Use 96- or 384-well polypropylene plates designed for compound storage.
-
Assay Plates: Create intermediate or "daughter" plates by diluting the master plates. For the primary screen, compounds are typically transferred to the final assay plate at a single concentration (e.g., 10 µM final concentration).
-
Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound degradation. Multiple freeze-thaw cycles should be avoided.
Part 2: Assay Development and Optimization
The development of a robust and reliable assay is the foundation of a successful HTS campaign. The goal is to create an assay with a large signal-to-background ratio and low variability, which can be quantified by the Z'-factor.
Choosing the Right Assay: Biochemical vs. Cell-Based
-
Biochemical Assays: These assays measure the direct interaction between a compound and an isolated biological target, such as an enzyme or receptor. They are ideal for primary HTS due to their simplicity, lower cost, and high throughput. For kinase inhibitor screening, common formats include TR-FRET, Fluorescence Polarization (FP), and luminescence-based assays that measure ATP consumption.[8]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, toxicity, and mechanism of action. They are crucial for secondary screening to confirm the activity of hits identified in biochemical assays and to weed out compounds that fail to perform in a cellular context.
Trustworthiness: For this campaign, a dual-assay strategy is recommended. A biochemical assay will be used for the primary screen to identify all potential inhibitors, followed by a cell-based assay to validate hits and assess cellular potency.
Protocol: Biochemical Kinase Assay Development (Luminescence-Based)
This protocol describes the optimization of a generic luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity (ATP consumption), while a strong luminescent signal indicates inhibition.
Materials:
-
Kinase of interest (e.g., a Cyclin-Dependent Kinase like CDK2)
-
Kinase substrate peptide
-
ATP
-
Assay buffer
-
Luminescent ATP detection reagent
-
384-well white, solid-bottom plates
Step-by-Step Optimization:
-
Enzyme Titration: Determine the optimal kinase concentration that results in approximately 50-80% consumption of ATP within the desired reaction time.
-
ATP Concentration: Determine the Km for ATP. Running the assay at or near the Km of ATP is critical.
-
Rationale: Screening at a low ATP concentration (Km) makes the assay highly sensitive to ATP-competitive inhibitors, which is the expected mechanism for many pyrimidine-based compounds.[8]
-
-
Substrate Titration: Determine the optimal concentration of the peptide substrate.
-
Reaction Time: Establish a reaction time where the enzymatic reaction is still in the linear range.
-
DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 1%). The final DMSO concentration in the screen should be kept constant and at a level that does not significantly inhibit the enzyme.
-
Z'-Factor Calculation: Once parameters are optimized, run a test plate with positive controls (no enzyme or a known inhibitor) and negative controls (full reaction with DMSO). Calculate the Z'-factor to assess assay quality.
-
Formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
-
Interpretation: An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[3]
-
Data Presentation: Assay Optimization Summary
| Parameter | Optimized Condition | Rationale | Z'-Factor |
| Kinase Conc. | 5 nM | Provides robust signal within linear range | N/A |
| ATP Conc. | 10 µM (Km) | Maximizes sensitivity to ATP-competitive inhibitors | N/A |
| Substrate Conc. | 20 µM | Saturating concentration for robust activity | N/A |
| Reaction Time | 60 minutes | Ensures reaction is within the linear phase | N/A |
| DMSO Conc. | 0.5% | Highest concentration with no significant enzyme inhibition | 0.78 |
Part 3: The High-Throughput Screening Campaign
The HTS process integrates automation to screen the entire library efficiently and reproducibly.[2]
HTS Workflow
The screening process is fully automated, using robotic arms to move plates between liquid handlers, incubators, and plate readers.[2]
Data Analysis and Hit Identification
Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability.
Data Normalization Protocol:
-
Calculate Percent Inhibition: For each well containing a test compound, calculate the percent inhibition relative to the on-plate controls.
-
Formula: % Inhibition = 100 * (Signaltest - Meanneg) / (Meanpos - Meanneg)
-
-
Calculate Z-score: The Z-score measures how many standard deviations a compound's activity is from the mean activity of the plate.
-
Formula: Z-score = (Valuetest - Meanplate) / SDplate
-
-
Hit Selection: Define a hit threshold. A common starting point is a Z-score > 3 or a percent inhibition > 50%.[2] This process identifies primary "hits" for further investigation.
Hit Confirmation and Triage
Primary hits must be rigorously validated to eliminate false positives and confirm their activity.
Hit Confirmation Protocol:
-
Re-testing: Re-test all primary hits in triplicate using the same primary assay to confirm their activity.
-
Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing them across a range of concentrations (e.g., 8-point serial dilutions). This allows for the calculation of the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).
-
Orthogonal and Counter-Screens:
-
Orthogonal Assay: Validate the hits in a different assay format that measures a different aspect of the enzyme's function (e.g., a mobility shift assay). This ensures the observed activity is not an artifact of the primary assay technology.
-
Counter-Screen: Perform a counter-screen against an unrelated target or a version of the assay lacking a key component (e.g., the enzyme) to identify promiscuous compounds or compounds that interfere with the detection technology.
-
Part 4: Secondary Screening and Follow-up
Confirmed hits from the biochemical screen must be tested in a cellular context to verify their biological relevance.
Protocol: Cell-Based Target Engagement Assay
A common cell-based assay for kinase inhibitors measures the phosphorylation of a downstream substrate protein.
Step-by-Step Protocol:
-
Cell Plating: Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the confirmed hit compounds at various concentrations for a set period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection: Use a sensitive detection method, such as a sandwich ELISA or an AlphaLISA®, to quantify the amount of the phosphorylated substrate relative to the total amount of the substrate protein.
-
Data Analysis: Calculate the cellular IC50 value for each compound.
Authoritative Grounding: A significant discrepancy between biochemical and cellular IC50 values is common and can be due to factors like cell permeability, off-target effects, or efflux pump activity. Compounds that show both potent biochemical and cellular activity are prioritized for further development.
Hit-to-Lead Optimization
The final set of confirmed, cell-active hits serves as the starting point for the hit-to-lead phase of drug discovery. This involves:
-
Structure-Activity Relationship (SAR) Analysis: Medicinal chemists synthesize analogues of the hit compounds to understand which parts of the molecule are essential for activity and to improve properties like potency and selectivity.[9]
-
Pharmacokinetic Profiling: The most promising compounds are evaluated for their drug-like properties, including solubility, metabolic stability, and cell permeability (ADME properties).
Conclusion
The high-throughput screening of a this compound library represents a robust strategy for the discovery of novel kinase inhibitors. Success in such a campaign hinges on a meticulous and scientifically-driven approach. This involves starting with a high-quality, well-characterized compound library, developing a highly reliable and robust primary assay, and implementing a stringent hit confirmation cascade that includes orthogonal and cell-based assays. By following the detailed protocols and adhering to the principles of causality and self-validation outlined in this guide, researchers can confidently navigate the complexities of HTS and significantly increase the probability of identifying promising lead compounds for the development of next-generation targeted therapies.
References
- BSR, Inc. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BSR, Inc.
- Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
- Auld, D. S., & Inglese, J. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In H. An & J. K. T. L. Wang (Eds.), High-Throughput Screening in Drug Discovery.
- SelectScience. (n.d.). Automation-enabled assay development for high throughput screening.
- Taos, A. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
- Evotec. (n.d.). Biochemical Assay Services.
- Macarron, R., & Hertzberg, R. P. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Methods in Molecular Biology, 565, 1-9.
- Wikipedia. (2023). High-throughput screening.
- JoVE. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
- BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
- An, W. F. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. Assay and Drug Development Technologies, 8(1), 41-49.
- Strasser, J. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
- Squaretalk. (2025, May 3). High-Throughput Screening (HTS)
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- Cambridge MedChem Consulting. (2017, November 13).
- Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS, 103(31), 11473-11478.
- Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac.
- Sygnature Discovery. (n.d.).
- Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
- An, W. F., & Tolliday, N. (2010). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules, 19(3), 2896-2909.
- Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
- LibreTexts. (n.d.). Cell based High Throughput Screening Assays of Bacteria.
- ATCC. (n.d.). High Throughput Screening (HTS).
- Reaction Biology. (2024, August 13).
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- An, W. F., & Tolliday, N. (2010). Cell-based Assays for High-Throughput Screening. Molecular Biotechnology, 45(2), 180-186.
- S. Schenone, et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 69, 578-587.
- Request PDF. (2025, August 6).
- H. A. R. Ali, et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7538.
- M. J. Waring, et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
- J. Zhang, et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347.
- X. Wang, et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936.
- Fluorochem. (n.d.). 2-Cyclohexylpyrimidin-4-amine.
- M. A. El-Sherbeny. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- PubChem. (n.d.). N-Cyclohexylpyridin-2-amine.
- J. Wang, et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.
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Investigating the Anti-inflammatory Potential of 5-Cyclohexylpyrimidin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive framework for the investigation of the anti-inflammatory properties of the novel compound, 5-Cyclohexylpyrimidin-2-amine. As a member of the 2-aminopyrimidine class—a scaffold known for a wide range of biological activities including anti-inflammatory effects—this molecule represents a promising candidate for drug discovery efforts.[1][2] This guide, designed for researchers in pharmacology and drug development, outlines a logical, stepwise approach from initial in vitro screening to mechanistic studies, underpinned by detailed, field-proven protocols.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The development of novel small-molecule inhibitors that can modulate inflammatory pathways is a critical goal in modern medicine. The 2-aminopyrimidine core is a "privileged structure" in medicinal chemistry, with derivatives showing inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5][6]
The subject of this guide, this compound, possesses the core 2-aminopyrimidine structure with a cyclohexyl group at the 5-position. This substitution may influence its biological activity, making it a compelling candidate for anti-inflammatory screening.[5] This document provides the necessary protocols to systematically evaluate its potential.
Compound Profile: this compound
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C10H15N3
-
Molecular Weight: 177.25 g/mol
-
-
Physicochemical Properties (Predicted/Exemplary):
-
A thorough characterization of the synthesized compound for properties such as solubility, purity, and stability is a prerequisite for biological testing. These properties will influence vehicle selection and compound handling in the subsequent assays.
-
-
Hypothesized Mechanism of Action:
-
Based on structurally related compounds, this compound may exert anti-inflammatory effects by inhibiting COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[5] Additionally, it may modulate key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7]
-
Experimental Workflow for Anti-inflammatory Evaluation
A systematic approach is crucial to efficiently characterize the anti-inflammatory profile of a test compound. The following workflow is recommended, starting with broad screening and progressing to more detailed mechanistic studies.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Phase 1: In Vitro Screening Protocols
The initial phase focuses on determining the compound's safety profile at the cellular level and its general efficacy in a well-established model of inflammation.
Cell Culture: RAW 264.7 Macrophages
RAW 264.7 murine macrophages are a widely used and reliable cell line for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol: Cytotoxicity Assessment (MTT Assay)
It is essential to first determine the concentration range of this compound that is non-toxic to the cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent experiments.
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation
This protocol establishes an in vitro model of bacterial-induced inflammation.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay) or a vehicle control. Incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS (final concentration of 100-200 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for a specified period, typically 18-24 hours, to allow for the production of inflammatory mediators.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for subsequent analysis of NO and cytokines.
Protocol: Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures nitrite, a stable breakdown product of NO, a key inflammatory mediator.
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure:
-
Add 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokines like TNF-α and IL-6.
-
Kit Selection: Utilize commercially available ELISA kits for murine TNF-α and IL-6.
-
Procedure: Follow the manufacturer's instructions precisely. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and collected cell culture supernatants to the wells.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
| Parameter | Typical Control | Expected Outcome with Effective Compound |
| Cell Viability | Vehicle (e.g., 0.1% DMSO) | No significant decrease at working concentrations |
| NO Production | LPS-stimulated cells | Dose-dependent reduction in nitrite levels |
| TNF-α Secretion | LPS-stimulated cells | Dose-dependent reduction in TNF-α concentration |
| IL-6 Secretion | LPS-stimulated cells | Dose-dependent reduction in IL-6 concentration |
Phase 2: Mechanistic Investigation Protocols
If this compound shows significant activity in the initial screening, the next phase is to investigate its potential mechanism of action.
Protocol: Cell-Free COX-2 Inhibition Assay
This assay directly measures the compound's ability to inhibit the COX-2 enzyme, a common target for anti-inflammatory drugs.
-
Kit Selection: Use a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).
-
Procedure: Adhere to the kit's protocol. A typical procedure involves:
-
Preparing a reaction mixture containing assay buffer, heme, and a fluorescent probe.
-
Adding the COX-2 enzyme to all wells except the negative control.
-
Adding various concentrations of this compound, a known inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control.
-
Initiating the reaction by adding arachidonic acid, the substrate for COX-2.
-
Measuring the fluorescence or absorbance kinetically.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting allows for the analysis of changes in protein expression and activation (via phosphorylation) in key inflammatory signaling pathways.
-
Cell Lysis: After treatment (as described in 4.3), wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins:
-
NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.
-
MAPK Pathways: p-p38, p38, p-JNK, JNK.
-
Include an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
Key Inflammatory Signaling Pathways
Understanding the molecular pathways involved in inflammation is key to interpreting the results of mechanistic studies.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Caption: Overview of p38 and JNK MAPK signaling pathways.
Data Interpretation and Next Steps
A successful investigation will yield a clear, data-driven profile of this compound's anti-inflammatory activity.
-
Positive Outcome: A dose-dependent reduction in NO, TNF-α, and IL-6 production, coupled with a measurable IC50 value against COX-2 and/or inhibition of NF-κB or MAPK pathway activation, would strongly support the compound's anti-inflammatory potential.
-
Next Steps: Positive in vitro data would justify advancing the compound to more complex cell models (e.g., primary immune cells) and eventually to in vivo models of inflammation to assess efficacy and safety in a whole-organism context.
By following this structured approach, researchers can rigorously and efficiently evaluate the therapeutic potential of this compound, contributing valuable data to the field of anti-inflammatory drug discovery.
References
- The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC. (n.d.).
- Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC - NIH. (n.d.).
- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. (n.d.).
- c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases. (n.d.).
- p38 MAPK Signaling Review - Assay Genie. (n.d.).
- The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.).
- NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. (n.d.).
- NF-κB: a key role in inflammatory diseases - JCI. (2001, January 1).
- The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - Frontiers. (2021, January 27).
- The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - MDPI. (2024, February 19).
- The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. (2004, August 15).
- NF-κB signaling in inflammation - PubMed - NIH. (n.d.).
- The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PubMed - NIH. (2020, April 2).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. (2023, September 12).
- The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC. (n.d.).
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025, August 10).
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (2011, February 15).
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
- Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem. (n.d.).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
- Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.).
- Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships - Benchchem. (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) - MilliporeSigma. (n.d.).
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed. (n.d.).
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (2022, May 26).
- A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - scielo.sa.cr. (n.d.).
- ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... - ResearchGate. (n.d.).
- Human TNF-α Quantikine ELISA - R&D Systems. (n.d.).
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. (2017, December 20).
- FineTest® - Human IL-6 (Interleukin 6) ELISA Kit. (n.d.).
- Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020, June 4).
- HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway - MDPI. (2025, October 1).
- Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - Frontiers. (2023, May 11).
- Sunlong Medical ™ Human IL-6 High Sensitivity ELISA Kit. (n.d.).
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC. (n.d.).
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Application Note: Antiviral Profiling of Cyclohexylpyrimidine Derivatives
Executive Summary & Chemical Context
The cyclohexylpyrimidine scaffold represents a "privileged structure" in antiviral medicinal chemistry due to its dual functionality. It serves as a core pharmacophore in two distinct antiviral classes:
-
Carbocyclic Nucleosides: Where the cyclohexyl ring mimics the sugar moiety (ribose/deoxyribose) of natural nucleosides, increasing metabolic stability against phosphorylases. These typically target viral polymerases (e.g., HSV, HCV, HIV) [1, 4].
-
Capsid Binders (Hydrophobic Pocket Fillers): Where the lipophilic cyclohexyl group acts as an anchor for the hydrophobic VP1 pocket of Picornaviruses (Enterovirus 71, Coxsackie B3), stabilizing the capsid and preventing uncoating [5, 9].
This Application Note provides a rigorous workflow to deconvolute the mechanism of action (MOA) for novel cyclohexylpyrimidine libraries, distinguishing between entry inhibition (capsid binding) and replication inhibition (polymerase interference).
Mechanism of Action & Signaling Logic
To properly design assays, one must understand the viral lifecycle stages targeted by this scaffold.
The Dual-Target Hypothesis
-
Pathway A (Entry/Uncoating): Non-nucleoside cyclohexylpyrimidines bind the "canyon" or hydrophobic pocket of the viral capsid. This binding increases the thermal stability of the virion, preventing the conformational changes required for RNA release (uncoating).
-
Pathway B (Replication): Cyclohexyl-nucleoside analogues (carbocyclic nucleosides) are phosphorylated by cellular kinases (e.g., Thymidine Kinase) into triphosphates, which then act as obligate chain terminators for the viral polymerase [1].
Figure 1: Dual mechanistic pathways for cyclohexylpyrimidine derivatives. Pathway A applies to capsid binders (e.g., against Enteroviruses), while Pathway B applies to carbocyclic nucleoside analogues (e.g., against HSV/HIV).
Experimental Protocols
Protocol A: Differential Scanning Fluorimetry (DSF) for Capsid Binding
Objective: Determine if the compound binds the viral capsid (Pathway A) by measuring thermal stabilization shifts (
Materials:
-
Purified Virions (e.g., EV71 or Coxsackie B3) at 10 µg/mL.
-
SYBR Green II or SYPRO Orange dye.
-
Real-time PCR machine (e.g., Roche LightCycler or Bio-Rad CFX).
-
Buffer: PBS (pH 7.4) with 10 mM MgCl2.
Methodology:
-
Preparation: Mix 1 µg of purified virus with 5x SYBR Green II in PCR tubes.
-
Treatment: Add test compound (final conc. 10 µM) or DMSO (control). Include a known capsid binder (e.g., Pirodavir or Pleconaril) as a positive control.[1]
-
Ramp: Incubate in the qPCR machine. Program a temperature ramp from 30°C to 95°C at a rate of 0.5°C/30s.
-
Detection: Monitor fluorescence in the FAM/SYBR channel. As the capsid denatures, the hydrophobic dye binds exposed internal residues, causing a fluorescence spike.
-
Analysis: Calculate the Melting Temperature (
) as the midpoint of the transition.-
Validation Criteria: A
compared to DMSO control indicates significant capsid binding.
-
Protocol B: Time-of-Addition (TOA) Assay
Objective: Temporally resolve whether the compound acts at Entry (0-2 h) or Replication (2-8 h).
Methodology:
-
Seeding: Seed susceptible cells (e.g., RD or Vero cells) in 24-well plates (
cells/well). -
Infection: Infect with virus (MOI = 1.0) at
. Adsorb for 1 hour at 4°C (synchronizes attachment), then shift to 37°C. -
Dosing Regimen: Add the test compound (at
) at specific time intervals:-
-1 h (Pre-treatment)
-
0 h (Co-treatment)
-
+2 h, +4 h, +6 h, +8 h (Post-infection).
-
-
Harvest: Collect supernatant at 12 h post-infection.
-
Quantification: Determine viral titer via Plaque Assay or RT-qPCR.
Interpretation:
-
Entry Inhibitors (Capsid Binders): Only effective if added at -1 h or 0 h. Efficacy is lost if added >2 h post-infection [9].
-
Replication Inhibitors (Nucleosides): Retain efficacy even when added at +2 h or +4 h, as RNA synthesis peaks later in the cycle [1, 13].
Protocol C: High-Content Cytopathic Effect (CPE) Reduction
Objective: Quantify phenotypic antiviral efficacy (
Methodology:
-
Plating: Seed cells in black-walled 96-well optical plates.
-
Compound Transfer: Perform an 8-point serial dilution of the cyclohexylpyrimidine derivative (e.g., 50 µM to 0.01 µM).
-
Infection: Add virus (MOI 0.1). Incubate for 48–72 hours.
-
Staining: Fix cells with 4% Paraformaldehyde. Stain nuclei with DAPI (blue) and viral antigen with a specific FITC-labeled antibody (green).
-
Imaging: Acquire images using a High-Content Analysis System (e.g., PerkinElmer Operetta).
-
Analysis:
-
Antiviral Activity: Count % FITC-positive cells (Infected).
-
Toxicity: Count Total Nuclei (DAPI) relative to mock control.
-
Data Presentation & Analysis
Expected Results Summary
When characterizing a library of cyclohexylpyrimidines, organize data to correlate structure with the specific stage of inhibition.
| Compound Class | Structure Feature | Assay: DSF ( | Assay: TOA Window | Primary MOA |
| Type I | Cyclohexyl-Nucleoside | No Shift (< 0.5°C) | Active at +4h | Polymerase Inhibition [1] |
| Type II | Hydrophobic-Linker | High Shift (> 5.0°C) | Inactive at +2h | Capsid Binding / Entry [5] |
| Control | DMSO | 0°C | N/A | Negative Control |
Workflow Visualization
The following diagram illustrates the decision tree for classifying a new cyclohexylpyrimidine derivative.
Figure 2: Screening decision tree for classifying cyclohexylpyrimidine derivatives.
References
-
Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. Source: PubMed (NIH) URL:[Link]
-
Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry (via NIH) URL:[Link]]
-
Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Source: PubMed (NIH) URL:[Link]
-
Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. Source: RSC Advances URL:[Link]
-
Structure of Human Enterovirus 70 and Its Inhibition by Capsid-Binding Compounds. Source: Journal of Virology (PMC) URL:[Link]
-
Replication and Inhibitors of Enteroviruses and Parechoviruses. Source: Viruses (MDPI) URL:[Link]
-
Antivirals blocking entry of enteroviruses and therapeutic potential. Source:[2][3] PMC (NIH) URL:[Link]
-
Enterovirus 71 Replication Novel Protease Inhibitor SG85 Inhibit The Capsid Binder Vapendavir. Source:[1] KU Leuven Research URL:[Link]
-
Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2. Source: Frontiers in Pharmacology URL:[Link]
-
Antiviral activities of cycloheximide and its derivatives. Source: PubMed (NIH) URL:[Link]
Sources
Unraveling the Mechanism of Action of 2-Aminopyrimidine Compounds: An Application Note and Protocol Guide
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets. Its structural features, particularly the capacity for multiple hydrogen bond interactions, allow it to mimic the adenine base of ATP, making it an exceptionally effective hinge-binding motif for kinase inhibitors.[1][2] Consequently, this scaffold is present in numerous FDA-approved drugs, particularly in oncology, such as Imatinib and Abemaciclib.[3] Beyond kinases, its derivatives have shown a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[4][5]
For drug development professionals and researchers, moving a promising 2-aminopyrimidine "hit" compound toward a clinical candidate requires a deep and precise understanding of its mechanism of action (MoA). Elucidating the MoA is not merely an academic exercise; it is fundamental to predicting efficacy, understanding potential toxicities, identifying biomarkers for patient stratification, and anticipating mechanisms of resistance.
This guide provides a systematic and integrated workflow for the comprehensive MoA characterization of novel 2-aminopyrimidine compounds. It is designed to be a practical resource for researchers, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and logical investigation from initial target identification to final phenotypic validation.
Part 1: Primary Target Identification and Cellular Engagement
The first crucial step is to identify the direct molecular target(s) of the compound and to confirm that this interaction occurs within the complex environment of a living cell.
1.1 Biochemical Kinase Profiling
Rationale: Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a broad biochemical screen is the most logical starting point.[2] This approach assesses the compound's activity against a large panel of purified kinases, providing a landscape of its potency and selectivity. This initial screen helps to identify high-affinity targets and flag potential off-target interactions early in the discovery process.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in less ADP and a stronger luminescence signal.[6]
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and the test compound serial dilutions in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2-aminopyrimidine compound dilution or DMSO vehicle control.
-
Add 2.5 µL of the kinase/substrate solution to each well to initiate the reaction.
-
Add 5 µL of ATP solution to start the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine IC50 values.
Data Presentation: Kinase Selectivity Profile
Summarize the screening data in a table to visualize potency and selectivity.
| Kinase Target | IC50 (nM) for Compound X |
| CDK2 | 8 |
| VEGFR-2 | 25 |
| FLT3 | 60 |
| Lck | 850 |
| EGFR | >10,000 |
| SRC | >10,000 |
This table illustrates that Compound X is a potent inhibitor of CDK2 and VEGFR-2 with good selectivity against other kinases.
1.2 Cellular Thermal Shift Assay (CETSA®)
Rationale: A positive result in a biochemical assay confirms interaction with a purified enzyme but does not prove target engagement in a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[7] The core principle is that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[8][9] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, one can directly confirm target engagement in a physiological context.[7][10]
Experimental Workflow for CETSA
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat cultured cells (e.g., MCF-7) with the 2-aminopyrimidine compound (e.g., 10 µM) and a vehicle (DMSO) control for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8][9]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the putative target protein (e.g., anti-CDK2).[11]
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Part 2: Elucidating Cellular Phenotypes
After confirming the compound binds its target in cells, the next step is to determine the functional consequences of this interaction.
2.1 Cell Cycle Analysis
Rationale: Many kinases targeted by 2-aminopyrimidine compounds, such as Cyclin-Dependent Kinases (CDKs) and Polo-like kinases (PLKs), are critical regulators of the cell cycle.[12][13][14] Inhibition of these kinases often leads to arrest at specific checkpoints (G1, S, or G2/M). Cell cycle analysis using propidium iodide (PI) staining is a robust method to quantify the distribution of cells in these phases based on their DNA content.[15]
Simplified Cell Cycle Regulation
Caption: Simplified overview of apoptosis signaling pathways.
Protocol: Annexin V & PI Staining for Apoptosis
-
Cell Treatment: Induce apoptosis by treating cells with the 2-aminopyrimidine compound for a predetermined time (e.g., 24, 48, or 72 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvest: Collect all cells, including those in the supernatant. Wash once with cold PBS.
-
Resuspension: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. 4. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension. [16]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 6. Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. 7. Data Analysis: Use appropriate single-stain controls to set compensation and quadrants. The resulting dot plot will show four populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury).
-
Part 3: Downstream Signal Mapping & On-Target Validation
This final phase connects the primary target inhibition to the observed cellular phenotype by analyzing downstream signaling and genetically validating the target's role.
3.1 Phospho-Protein Western Blotting
Rationale: If the compound inhibits a kinase, the phosphorylation of that kinase's direct downstream substrates should decrease in a dose-dependent manner. Western blotting using phospho-specific antibodies is the most direct way to visualize this. [17]This experiment provides the mechanistic link between target engagement and cellular function.
Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with the compound for a short period (e.g., 1-4 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA) freshly supplemented with a cocktail of protease and phosphatase inhibitors . [18]The latter is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., via BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. [18]4. Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Do not use milk , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies. [18]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a phospho-specific primary antibody (e.g., anti-phospho-Rb, if testing a CDK inhibitor) diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an ECL substrate and image the blot using a chemiluminescence detection system. [17]8. Normalization: Strip the blot and re-probe with an antibody against the total (pan) protein (e.g., anti-total-Rb). The phospho-protein signal should be normalized to the total protein signal to account for any differences in protein loading. [19][20] Data Presentation: Phospho-Substrate Inhibition
| Compound X (nM) | p-Rb (Normalized Intensity) | Total Rb (Intensity) |
| 0 (Vehicle) | 1.00 | 1.05 |
| 10 | 0.72 | 1.02 |
| 50 | 0.25 | 1.08 |
| 250 | 0.05 | 1.06 |
3.2 Genetic Target Validation
Rationale: To definitively prove that the observed cellular phenotype is a direct result of inhibiting the intended target, genetic knockdown or knockout is the gold standard. [21]If silencing the target gene with tools like siRNA or CRISPR/Cas9 mimics the pharmacological effect of the compound, it provides strong evidence for an on-target mechanism. [22]Conversely, if cells lacking the target protein become resistant to the compound, it validates that the compound's efficacy is dependent on that target.
Logic of Genetic Target Validation
Caption: Genetic tools are used to validate the compound's MoA.
Protocol Outline: Target Validation with siRNA
-
Transfection: Transfect cells with a validated siRNA specific to the target kinase or a non-targeting control siRNA.
-
Target Depletion: Allow 48-72 hours for the siRNA to effectively knock down the target protein expression. Confirm knockdown by Western blot.
-
Compound Treatment: Treat both the target-knockdown cells and control cells with a dose range of the 2-aminopyrimidine compound.
-
Phenotypic Assay: Perform a cell viability or apoptosis assay as described in Part 2.
-
Data Analysis: Compare the dose-response curves. If the compound's effect is on-target, the target-knockdown cells should show a significantly reduced response (a right-shifted IC50 curve) compared to the control cells.
Part 4: Synthesizing a Cohesive Mechanism of Action
By integrating the data from this multi-faceted approach, a comprehensive MoA can be constructed. The investigation should logically flow from identifying the direct molecular target to confirming its engagement in cells, characterizing the resulting cellular phenotype, and finally, linking the target to the phenotype through downstream signaling and genetic validation.
Final Proposed Mechanism of Action
Caption: Integrated MoA for a hypothetical 2-aminopyrimidine CDK2 inhibitor.
This final model, supported by robust biochemical, cellular, and genetic evidence, provides the high-confidence MoA understanding required for advancing a compound in the drug discovery pipeline.
References
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (PubMed Central) URL: [Link]
-
Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad Antibodies URL: [Link]
-
Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers Source: Bio-protocol URL: [Link]
-
Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]
-
Title: Propidium iodide staining of cells for cell cycle analysis protocol Source: Bio-Rad Antibodies URL: [Link]
-
Title: Bicyclic 2-Aminopyrimidine Derivatives as Potent VEGFR-2 Inhibitors and Apoptosis Inducers: Structure-Guided Design, Synthesis, Anticancer Assessment, and In-Silico Exploration Source: ResearchGate URL: [Link]
-
Title: Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: PubMed URL: [Link]
-
Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL Source: ResearchGate URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: Annexin V-Dye Apoptosis Assay Source: G-Biosciences URL: [Link]
-
Title: Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays Source: STAR Protocols URL: [Link]
-
Title: Pan/Phospho Analysis for Western Blot Normalization Source: LI-COR Biosciences URL: [Link]
-
Title: Pan/Phospho Analysis For Western Blot Normalization Source: Protocols.io URL: [Link]
-
Title: RNAi and CRISPR/Cas9 Based In Vivo Models for Drug Discovery Source: ASH Publications URL: [Link]
-
Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: PubMed URL: [Link]
-
Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: ACS Publications URL: [Link]
-
Title: Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration Source: PubMed URL: [Link]
-
Title: 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation Source: PMC (PubMed Central) URL: [Link]
-
Title: Target Validation with CRISPR Source: Biocompare.com URL: [Link]
-
Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: WJPPS URL: [Link]
-
Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Source: University of Cambridge URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors Source: PubMed URL: [Link]
-
Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]
-
Title: RNAi and CRISPRi: On-target knock down leads to high-confidence datasets Source: Horizon Discovery URL: [Link]
-
Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: MDPI URL: [Link]
-
Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: PMC (PubMed Central) URL: [Link]
-
Title: Navigating Phase 1: Target Identification and Validation in Drug Discovery Source: Crown Bioscience URL: [Link]
-
Title: 2-Aminopyrimidine derivatives as anticancer drugs Source: ResearchGate URL: [Link]
-
Title: Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity Source: ACS Publications URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
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- 1. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. pelagobio.com [pelagobio.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 22. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Troubleshooting low bioactivity in pyrimidine-based compounds
Introduction: A Guide for the Medicinal Chemist
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of approved therapeutics, particularly in oncology and virology.[1][2][3][4] Its unique electronic properties and ability to form critical hydrogen bond interactions, often mimicking the adenine fragment of ATP, make it an exceptional hinge-binding motif for protein kinases.[4][5] However, this versatile core is not without its challenges. Researchers frequently encounter frustrating instances of low or inconsistent bioactivity during drug development.[6][7]
This technical support center is designed to serve as a first-line resource for drug development professionals encountering these hurdles. Structured in a practical question-and-answer format, this guide moves beyond simple checklists to explain the underlying scientific principles—the "why"—behind each troubleshooting step. Our goal is to empower you to diagnose issues methodically, design logical validation experiments, and ultimately, unlock the full potential of your pyrimidine-based compounds.
Part 1: Initial Triage - The First 48 Hours
This section addresses the most common and often overlooked sources of poor bioactivity. Before delving into complex biological mechanisms, a thorough assessment of the compound itself is critical.
Q1: My pyrimidine compound shows significantly lower-than-expected activity in my cell-based assay. What are the very first things I should check?
A1: Low bioactivity in initial screens can often be traced back to fundamental physicochemical properties rather than a lack of intrinsic potency. Before questioning the compound's mechanism of action, you must first validate that the compound is physically available to interact with its target under your specific experimental conditions.
The two most critical initial parameters to investigate are compound solubility and compound integrity .
-
Solubility: Pyrimidine derivatives, with their planar, aromatic nature, can have poor aqueous solubility.[6][8] A compound that precipitates out of your assay medium is not bioavailable and will lead to erroneously low activity readings.
-
Purity & Integrity: Were there any issues in the final synthesis or purification steps? Residual solvents, salts, or synthetic by-products can interfere with assays or misrepresent the true concentration of the active compound.[9]
The following workflow provides a logical starting point for your investigation.
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: I suspect my compound is precipitating in the aqueous assay medium. How can I definitively test its solubility?
A2: Visual inspection is often not sensitive enough. A compound can form microscopic precipitates that significantly reduce the concentration of the soluble, active fraction. It is crucial to perform a quantitative solubility assessment in the exact medium used for your biological assay.
Causality: Standard assay media are complex aqueous solutions containing salts, buffers, and proteins (e.g., FBS) that can drastically alter a compound's solubility compared to simple water or PBS. A kinetic solubility assay is the most relevant method for this purpose.
Protocol 1: Experimental Kinetic Solubility Assay
This protocol determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in a specific aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of your pyrimidine compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Transfer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your assay buffer (e.g., 100 µL). Ensure the final DMSO concentration matches your biological assay conditions (typically ≤1%).
-
Incubation: Seal the plate and incubate at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle shaking. This allows the system to equilibrate.
-
Filtration/Clarification: Use a filter plate (e.g., 0.45 µm) to separate any precipitated material from the soluble fraction via centrifugation or vacuum.
-
Quantification: Analyze the clear filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same assay buffer/DMSO mixture to determine the concentration of the soluble compound.
-
Analysis: The kinetic solubility is the highest concentration at which the measured value in the filtrate matches the nominal (expected) concentration.
| Parameter | Typical Range | Rationale |
| Test Compound Conc. | 1 - 200 µM | Covers a wide range relevant for most in vitro assays. |
| Final DMSO Conc. | < 1% | Mimics typical cell-based assay conditions to avoid solvent-induced artifacts. |
| Incubation Time | 1 - 2 hours | Allows time for precipitation to occur, simulating assay conditions. |
| Assay Buffer | Cell Culture Medium + FBS | Crucial: Use the exact medium from your bioassay. |
Table 1: Typical parameters for a kinetic solubility assay.
If solubility is identified as the limiting factor, strategies like using a prodrug approach or formulation with solubilizing agents may be necessary for further development.[6][10]
Q3: How can I rule out issues with compound purity or identity from the synthesis?
A3: The identity and purity of your test compound must be rigorously confirmed. Synthesis of substituted pyrimidines can sometimes result in isomeric by-products or carry-over of reagents that can be difficult to remove.[9][11]
Self-Validating System: A multi-pronged analytical approach is required to have high confidence in your compound.
-
Purity Assessment (LC-MS & HPLC-UV): Use a high-resolution LC-MS to confirm the mass of your compound. Follow this with HPLC-UV analysis using a gradient method to quantify purity. The standard for drug discovery is >95% purity. Preparative HPLC can be used for final purification if needed.[9]
-
Structural Confirmation (NMR): ¹H and ¹³C NMR are essential to confirm that the chemical structure is correct and that no major impurities are present.
-
Batch-to-Batch Consistency: If you are using a compound from a new synthesis batch, always re-run a full suite of analytical checks. Never assume two batches are identical.
Protocol 2: Standard Purity and Identity Verification
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol).
-
LC-MS Analysis: Inject the sample onto an LC-MS system. Verify that the major peak corresponds to the expected mass-to-charge ratio (m/z) of your compound.
-
HPLC-UV Purity Analysis:
-
Inject the sample onto an analytical HPLC with a UV detector (e.g., monitoring at 254 nm).
-
Run a standard gradient (e.g., 5-95% acetonitrile in water over 10 minutes).
-
Integrate the area of all peaks. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
NMR Spectroscopy:
-
Dissolve a sufficient amount of the compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C spectra.
-
Confirm that the observed chemical shifts, splitting patterns, and integrations match the expected structure.
-
Part 2: Advanced Troubleshooting - Uncovering the Mechanism
If you have confirmed that your compound is pure, stable, and soluble under assay conditions, the next step is to investigate more complex biological and mechanistic reasons for low bioactivity.
Q4: My compound is potent in a biochemical (e.g., enzymatic) assay but shows no activity in a cell-based assay. What causes this common discrepancy?
A4: This is a classic drug discovery challenge and almost always points to one of two culprits: poor cell permeability or high metabolic instability .
-
Cell Permeability: The compound cannot cross the cell membrane to reach its intracellular target. Pyrimidine scaffolds, while excellent for target binding, can be decorated with functional groups (e.g., hydrogen bond donors/acceptors) that hinder passive diffusion across the lipid bilayer.[1][12]
-
Metabolic Instability: The compound enters the cell but is rapidly metabolized and inactivated by cellular enzymes (e.g., Cytochrome P450s) before it can engage its target.[13][14]
The following workflow helps dissect this problem.
Caption: Workflow for biochemical vs. cell-based activity disconnect.
Q5: How do I perform a standard assay to check for metabolic instability?
A5: The microsomal stability assay is a widely used, robust in vitro method to assess Phase I metabolic stability. It measures the rate at which your compound is degraded by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[13]
Causality: Many pyrimidine-based drugs are substrates for CYP enzymes. Metabolism often occurs on the pyrimidine ring itself or on appended substituents, leading to inactivation. Identifying this liability early is crucial.[14]
Protocol 3: Liver Microsomal Stability Assay
This protocol measures the disappearance of the parent compound over time when incubated with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your pyrimidine compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.
-
Prepare a solution of the NADPH cofactor.
-
-
Reaction Initiation:
-
In a 96-well plate, combine the microsome suspension and the compound working solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the proteins.[13]
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a calibrated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
| Compound Stability | Half-Life (t½) in Microsomes | Interpretation |
| High | > 60 min | Low intrinsic clearance; likely not a metabolic liability. |
| Moderate | 15 - 60 min | May have moderate clearance in vivo. |
| Low | < 15 min | High intrinsic clearance; likely to be rapidly metabolized in vivo. |
Table 2: Interpreting microsomal stability data.
If your compound shows high metabolic turnover, subsequent medicinal chemistry efforts can focus on blocking these "metabolic hotspots," for example, by introducing a methyl group at a susceptible position.[14]
Caption: Workflow of the microsomal stability assay.
Q6: Could my compound be hitting other targets (off-target effects) and causing toxicity or confounding my results?
A6: Yes, this is a significant concern, especially for kinase inhibitors. The 2-aminopyrimidine scaffold is a very effective hinge-binder but can be promiscuous, leading to inhibition of multiple kinases.[5] This lack of selectivity can cause cellular toxicity that masks the specific bioactivity you are trying to measure, or it can produce a phenotype through an unintended mechanism.
Investigative Strategies:
-
Kinome Profiling: The most direct way to assess selectivity is to screen your compound against a large panel of kinases (e.g., >100 kinases). Commercial services are available for this. This will reveal if your compound is inhibiting other kinases, some of which may be essential for cell viability.
-
Dose-Response Curve Shape: A very steep dose-response curve in a cell viability assay can sometimes suggest that toxicity is the dominant effect rather than target-specific inhibition.
-
Structural Analogs: Synthesize a closely related analog of your compound that is designed to be inactive against your primary target (e.g., by removing a key interacting group). If this "dead" analog still shows cellular activity, it strongly suggests an off-target effect.
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound is engaging the intended target inside the cell at concentrations where you observe the phenotype.
References
- BenchChem. (2025). troubleshooting low bioactivity in pyrimidine thione assays.
- BenchChem. (2025).
- Gao, C., et al. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. European Journal of Medicinal Chemistry.
- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Artini, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.
- Scott, J.S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)
- Yadav, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.
- Schröder, P., et al. (2021). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. RSC Medicinal Chemistry.
- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Kumar, B., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.
- Di Ianni, M., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics.
- PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). avoiding common pitfalls in pyrimidine thione synthesis.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing reaction conditions for substituted pyrimidine synthesis
[1]
Introduction: The Pyrimidine Challenge
Welcome to the Technical Support Center. Pyrimidines are the backbone of modern medicinal chemistry, appearing in kinase inhibitors (e.g., Imatinib), nucleoside analogs, and antibiotics.[1] However, their electron-deficient nature and nitrogen-rich core create specific synthetic hurdles: regioselectivity issues during nucleophilic substitution and catalyst poisoning during metal-catalyzed couplings.[1]
This guide moves beyond textbook definitions to address the causality of failure in the lab. We treat your synthetic route as a system that requires debugging.
Module 1: Troubleshooting Regioselectivity
The Scenario: You are reacting 2,4-dichloropyrimidine with a nucleophile (amine or alkoxide).[1][2][3] You intend to functionalize the C2 position, but the C4 isomer dominates, or you obtain an inseparable mixture.
Q1: Why does the reaction overwhelmingly favor the C4 position?
Diagnosis: Electronic and Steric Bias.
-
The Mechanism: The C4 position acts "vinylogously" to the N1 nitrogen. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-like nitrogen (N1), whereas attack at C2 relies on stabilization by adjacent nitrogens which is electronically less favorable for the incoming nucleophile's transition state in this specific scaffold.[1]
-
LUMO Analysis: Quantum mechanical modeling consistently shows the LUMO coefficient is significantly larger at C4 than at C2 for 2,4-dichloropyrimidines.[1][2][4]
-
Sterics: The C2 position is flanked by two nitrogen lone pairs, creating a "cleft" that sterically hinders bulky nucleophiles more than the C4 position.[1]
Q2: How can I force the reaction to occur at C2 first?
Troubleshooting Protocol:
You generally cannot "force" a standard
| Strategy | Methodology | Pros/Cons |
| The "Blocker" | Use 2-chloro-4-(methylthio)pyrimidine . The thiomethyl group at C4 deactivates that position. | Pro: High C2 selectivity.[1][2][4][5] Con: Requires extra step to remove/oxidize the sulfide later.[1] |
| The "Switch" | Use 2,4-dichloropyrimidine but employ a Pd-catalyzed cross-coupling with specific bulky ligands (e.g., NHC ligands) instead of thermal | Pro: Can invert selectivity (See Ref 1). Con: Higher cost; sensitive to air/moisture.[1] |
| The "Zwitterion" | If using an amine, protonate the pyrimidine? | Counter-intuitive: Acid catalysis often accelerates C4 substitution further by protonating N3, making C4 even more electrophilic.[1] |
Decision Logic: Optimization
Figure 1: Decision matrix for regioselective functionalization of dihalopyrimidines.
Module 2: Optimizing Palladium-Catalyzed Couplings
The Scenario: You are attempting a Buchwald-Hartwig amination or Suzuki coupling on a halopyrimidine. The reaction stalls, yields are <20%, or you observe "Palladium black" precipitation.[1]
Q3: Why is my catalyst dying (Pd black formation)?
Diagnosis: Heterocycle Poisoning. Pyrimidines are excellent ligands.[1] The nitrogen atoms (N1/N3) coordinate to the Palladium center, displacing the phosphine ligands and forming a stable, non-reactive complex (Pd-N adduct).[1] This "sequesters" the catalyst from the catalytic cycle.
Q4: Which ligand system should I use to prevent this?
The Solution: Bulky, electron-rich biaryl phosphines.[1]
You need a ligand that is bulky enough to sterically clash with the pyrimidine nitrogen, preventing
Recommended "Starter Kit" for Pyrimidine Coupling:
-
Pre-catalyst: Do not use
or alone. Use Pd-G3 or Pd-G4 precatalysts (e.g., Xantphos Pd G4 or BrettPhos Pd G4).[1] These ensure a 1:1 L:Pd ratio and rapid activation.[1] -
Ligand Hierarchy:
Protocol: Optimized Buchwald-Hartwig for Chloropyrimidines
-
Substrate: 1.0 equiv 4-chloropyrimidine derivative.
-
Catalyst: 2-5 mol% BrettPhos Pd G3 (Pre-catalyst).
-
Base: 2.0 equiv
(weak base) or (strong base). -
Step-by-Step:
-
Charge reaction vial with Pd-precatalyst, base, and aryl halide.[1]
-
Evacuate and backfill with Argon (x3).[1] Oxygen kills these active catalysts.[1]
-
Add solvent (sparged with Argon for 10 min) and amine.
-
Seal and heat.
-
Checkpoint: If the solution turns colorless/black rapidly, the ligand has dissociated.[1] Switch to a bulkier ligand (e.g., from XPhos to BrettPhos).[1]
-
Module 3: De Novo Synthesis (Cyclocondensation)
The Scenario: You are building the ring from scratch using an amidine and a 1,3-dicarbonyl (Pinner/Condensation). The product is a sticky oil or contains regioisomeric mixtures.
Q5: How do I control regioselectivity with unsymmetrical 1,3-dicarbonyls?
Diagnosis: pH-dependent tautomerism.
When condensing an amidine with an unsymmetrical
The Fix:
-
Basic Conditions (NaOEt/EtOH): Favors the thermodynamic product. The amidine attacks the most electrophilic carbonyl (usually the ketone over the ester).
-
Acidic/Neutral Conditions: Can shift selectivity based on the enol content of the dicarbonyl.
-
Steric Control: If the ketone substituent is bulky (e.g., t-Butyl), attack may shift to the ester carbonyl, though this is slower.[1]
Q6: My product won't precipitate. How do I isolate it?
Troubleshooting: Pyrimidines (especially hydroxy-pyrimidines formed here) are amphoteric.
-
The pH Trap: If you used NaOEt, your product exists as the sodium salt (soluble in water/EtOH).[1] You must acidify to pH ~4-5 to protonate the N/O and induce precipitation.
-
The "Sticky" Trap: If acidification yields a gum, the intermediate might be trapped in a hydrogen-bonding network with water.[1]
References & Grounding
-
Regioselectivity in
of Dichloropyrimidines -
Inverting Selectivity via Pd-Catalysis
-
Buchwald-Hartwig Troubleshooting
-
Source: BenchChem, "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination."[1]
-
Key Insight: Pyridine/Pyrimidine nitrogen poisoning of Pd catalysts is the primary cause of failure; requires specific ligand/precatalyst combinations.
-
Link:
-
-
Optimization of Pyrimidine Synthesis Conditions
-
Source: International Journal of Science and Technology (IJSAT), "A detailed review of recent developments in the synthesis of pyrimidine derivatives."
-
Key Insight: Comparative analysis of microwave-assisted vs. classical condensation methods.
-
Link:
-
-
Solvent Effects in Cyclocondensation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Resolving inconsistencies in biological assay results for pyrimidines
Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Resolving Inconsistencies in Biological Assays for Pyrimidines (5-FU, Gemcitabine, Cytarabine, and analogs)
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for nucleoside analog research. If you are observing erratic IC50 shifts, "phantom" drug resistance, or discrepancies between metabolic assays (MTT/MTS) and direct cell counts, you are likely encountering specific biological artifacts inherent to pyrimidine chemistry and metabolism.
This guide moves beyond basic pipetting errors to address the three hidden variables that compromise 60% of pyrimidine assays: Enzymatic Degradation in Media , Transporter Heterogeneity , and Readout Interference .
Quick Diagnostic: Troubleshooting Decision Tree
Before altering your drug concentrations, use this workflow to isolate the root cause of your inconsistency.
Figure 1: Diagnostic workflow for isolating pyrimidine assay failures. Blue nodes represent symptom queries; Red/Yellow/Green nodes represent specific root cause investigations.
Module 1: The "Phantom" Resistance (Enzymatic Degradation)
The Issue: You observe a progressive loss of drug potency over 24-72 hours, or your IC50 values are 10x higher than literature values.
The Root Cause: Pyrimidine analogs are not just chemicals; they are biological substrates. Two major enzymatic sinks often degrade your drug before it enters the cell:
-
Mycoplasma Contamination (The PyNP Sink): Mycoplasma species (e.g., M. hyorhinis) secrete Pyrimidine Nucleoside Phosphorylase (PyNP) . This enzyme rapidly cleaves the glycosidic bond of thymidine, uridine, and their analogs (e.g., 5-FU, Gemcitabine, Trifluridine).
-
Impact: In contaminated cultures, 50% of your drug can be destroyed within 6 hours.
-
Detection: Standard DAPI staining often misses this. You need a biochemical activity assay or PCR.[1]
-
-
Serum DPD Activity: Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme for 5-FU catabolism.[2][3][4][5] While primarily hepatic, DPD activity is present in Fetal Bovine Serum (FBS).
-
Impact: If your FBS batch has high DPD activity, it will catabolize 5-FU into inactive dihydro-5-FU in the media.
-
The Fix (Protocol):
| Variable | Action Step | Validation |
| Mycoplasma | Mandatory PCR Screen. Do not rely on DAPI. If positive, discard cells. Antibiotics (Plasmocin) suppress but do not eliminate PyNP activity immediately. | [See Reference 1] |
| Serum DPD | Heat Inactivation. Heat FBS to 56°C for 30 mins. This reduces (but may not eliminate) enzymatic activity. | Run a "Media Stability" test (incubate drug in media w/o cells for 24h, then measure by HPLC). |
| Drug Stability | Refresh Media Daily. For assays >48h, replace media containing fresh drug every 24h to maintain constant concentration. | [See Reference 2] |
Module 2: Transporter Heterogeneity (The "Entry" Problem)
The Issue: Recombinant cell lines or different passage numbers show wild variations in sensitivity to Gemcitabine or Cytarabine.
The Root Cause: Hydrophilic pyrimidines cannot diffuse through the plasma membrane. They require Human Equilibrative Nucleoside Transporter 1 (hENT1) for entry.
-
Causality: hENT1 expression is highly plastic. It can be downregulated by stress, high confluence, or high passage number.
-
Correlation: There is a linear correlation between hENT1 mRNA levels and Gemcitabine IC50.[6][7] If hENT1 is low, the drug stays outside, leading to false "resistance."
Visualizing the Bottleneck:
Figure 2: The hENT1 bottleneck. Low transporter expression prevents the drug from reaching the activation enzyme (dCK), regardless of intracellular sensitivity.
The Fix (Protocol):
-
Normalize Passage Number: Only compare assays performed on cells within a narrow passage window (e.g., p5–p10).
-
Expression Check: If results are weird, perform a Western Blot or qPCR for SLC29A1 (hENT1).
-
Inhibitor Control: Use Nitrobenzylthioinosine (NBMPR), a specific hENT1 inhibitor, as a negative control. If NBMPR treatment doesn't shift your IC50, your cells likely lack hENT1 expression [See Reference 3].
Module 3: Assay Interference (MTT vs. Reality)
The Issue: MTT/MTS assays show 60% viability, but the cells look dead (or vice versa).
The Root Cause:
-
Mechanism Mismatch: Pyrimidines (e.g., 5-FU) are often cytostatic (arresting cells in S-phase) rather than immediately cytotoxic. MTT measures mitochondrial dehydrogenase activity.[8] A cell arrested in S-phase can still have active mitochondria and reduce MTT, giving a "live" signal even if it's not proliferating.
-
Chemical Reduction: Some pyrimidine derivatives (especially those with thiol groups or specific modifications) can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, creating a high background.
Comparison of Assay Suitability:
| Assay Type | Mechanism | Suitability for Pyrimidines | Risk Factor |
| MTT/MTS | Mitochondrial Activity | Low | False positives due to S-phase arrest (high mitochondrial mass) or chemical reduction. |
| ATP (CellTiter-Glo) | ATP Quantitation | Medium | Better than MTT, but ATP levels can fluctuate during cell cycle arrest. |
| DNA Content (PicoGreen/Hoechst) | Total DNA / Nuclei Count | High | Directly measures cell number. Unaffected by metabolic rate. |
| Real-Time Imaging (Incucyte) | Confluence/Count | Highest | Visual confirmation of cytostasis vs. cytotoxicity. |
The Fix:
-
Switch to DNA-based assays: Use Hoechst 33342 or PicoGreen for endpoint measurements.
-
Extend Incubation: For anti-metabolites, a 24h assay is useless. You must assay over at least 2 cell doubling times (typically 72h) to see the antiproliferative effect [See Reference 4].
References
-
Liekens, S. et al. (2014). Nucleoside-catabolizing enzymes in mycoplasma-infected tumor cell cultures compromise the cytostatic activity of the anticancer drug gemcitabine.[9]Cancer Research . (Validates Mycoplasma PyNP interference).
-
BenchChem Technical Guides. (2025). Application Notes for Assessing Metabolic Stability of Pyrimidine Derivatives. (Protocols for stability in media).
-
Achiwa, H. et al. (2004). Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1.Cancer Science . (Establishes hENT1 correlation).
-
Promega Corporation. (2025). Is Your MTT Assay Really the Best Choice?Promega Technical Resources . (Details metabolic assay interference).
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2025).[2] Guidelines for DPYD Genotype and Fluoropyrimidine Dosing.[2] (Genomic variability in DPD activity).[2]
Sources
- 1. dent.psu.ac.th [dent.psu.ac.th]
- 2. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 3. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells and liver: population characteristics, newly identified deficient patients, and clinical implication in 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. Human equilibrative nucleoside transporter 1 (hENT1) expression as a predictive biomarker for gemcitabine chemotherapy in biliary tract cancer | PLOS One [journals.plos.org]
- 7. Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Nucleoside-catabolizing Enzymes in Mycoplasma-infected Tumor Cell Cultures Compromise the Cytostatic Activity of the Anticancer Drug Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Validating the Biological Target of 5-Cyclohexylpyrimidin-2-amine
Executive Summary & Compound Profile
5-Cyclohexylpyrimidin-2-amine (CAS: 73549-64-1) is a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore in two distinct classes of therapeutics: Type II Cadherin Antagonists (specifically Cadherin-11) and ATP-competitive Kinase Inhibitors (e.g., PLK4, JAK2).
Validating the biological target of this specific scaffold requires a bifurcation in strategy: distinguishing between its role as a fragment-based lead for kinase pockets (ATP-mimetic) and its unique ability to disrupt protein-protein interactions (PPIs) in cell adhesion molecules.
This guide focuses on validating the compound's activity against Cadherin-11 (CDH11) , a target implicated in rheumatoid arthritis and metastatic cancer, while providing the necessary controls to rule out promiscuous kinase inhibition.
Compound Snapshot
| Feature | Details |
| Chemical Name | This compound |
| Primary Target Class | Cell Adhesion Molecules (Cadherin-11) | Ser/Thr Kinases |
| Mechanism of Action | CDH11: Allosteric/Orthosteric blockade of EC1 domain dimerization.Kinases: Hinge-binding ATP competition.[1] |
| Key Derivative | Sd-133 (Optimized CDH11 inhibitor containing this core). |
| Validation Challenge | Distinguishing specific PPI disruption from non-specific hydrophobic aggregation or kinase off-target effects. |
Comparative Analysis: Fragment vs. Optimized Lead vs. Biologic
When validating this compound, researchers must compare its performance against optimized derivatives and biological standards to establish potency and specificity.
Performance Matrix
| Metric | This compound (The Scaffold) | Sd-133 (Optimized Lead) | mAb 2C7 (Biologic Control) |
| Target Affinity ( | Low (µM range) Likely >50 µM as a standalone fragment. | Moderate (µM range) ~3.0 µM ( | High (nM range) Sub-nanomolar specificity. |
| Binding Mode | Transient/Fast Exchange Binds the hydrophobic Trp-pocket in EC1. | Stable Occupancy Additional contacts stabilize the EC1 dimer blockade. | Steric Occlusion Binds extracellular epitopes to physically block adhesion. |
| Cellular Permeability | High Low MW, high lipophilicity (cLogP ~2.5). | Moderate-High Drug-like properties optimized for bioavailability. | None Restricted to extracellular surface; cannot access intracellular kinases. |
| Specificity Risk | High Potential to bind multiple kinases (JAK, CDK) due to pyrimidine amine hinge-binding motif. | Moderate Structure-activity relationship (SAR) optimization reduces off-target kinase hits. | Very Low Highly specific to CDH11; no kinase cross-reactivity. |
| Primary Use Case | Fragment Screening / X-ray Crystallography Used to map binding pockets. | In Vivo / Functional Validation Used to test therapeutic hypothesis in animal models. | Positive Control Used to validate the assay window. |
Expert Insight: The Specificity Trap
Critical Warning: The 2-aminopyrimidine motif is a "hinge binder" par excellence. When validating this compound as a CDH11 inhibitor, you must run a kinase panel (e.g., KINOMEscan) early. If the compound kills cells but does not inhibit adhesion specifically, it is likely acting as a dirty kinase inhibitor.
Mechanism of Action & Signaling Pathway[2]
To validate the target, one must understand the downstream consequences of inhibition. This compound targets the EC1 domain of Cadherin-11, preventing the "strand-swap" dimerization required for cell adhesion. This inhibition disrupts the Wnt/
Pathway Visualization (Graphviz)
Caption: Mechanism of Action. The compound blocks the EC1 domain, preventing dimerization. Note the potential for kinase off-target effects (dashed grey).
Experimental Validation Protocols
The following protocols are designed to validate the target (CDH11) specifically, distinguishing it from general toxicity or kinase inhibition.
Protocol A: Surface Plasmon Resonance (SPR) – Direct Binding
Objective: Quantify the physical interaction between the small molecule and the recombinant CDH11 EC1 domain. This is the "Gold Standard" for fragment validation.
Materials:
-
Ligand: Recombinant Human Cadherin-11 (EC1-2 domains), His-tagged.
-
Analyte: this compound (dissolved in DMSO).
-
Instrument: Biacore T200 or equivalent.
Step-by-Step Methodology:
-
Immobilization: Capture His-tagged CDH11 on a NTA sensor chip to a density of ~2000 RU. Use a reference channel with His-tagged E-Cadherin (negative control) to prove specificity.
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as fragments require high concentrations.
-
Injection Series: Inject the compound at concentrations ranging from 1 µM to 200 µM (2-fold dilution series).
-
Flow Rate: 30 µL/min.
-
Contact Time: 60 seconds.
-
Dissociation Time: 120 seconds.
-
-
Analysis: Fit the data to a 1:1 Steady-State Affinity model .
-
Success Criteria: The
should be consistent with the molecular weight ratio. The should be calculable (likely high µM). If the curve is linear (non-saturating) at 200 µM, the affinity is too low for precise determination, confirming it is a "fragment" rather than a "lead."
-
Protocol B: Homophilic Cell Aggregation Assay – Functional Validation
Objective: Prove that the compound inhibits the biological function of CDH11 (adhesion) in a cellular context.
Materials:
-
Cell Line: L-cells (mouse fibroblasts) stably transfected with human Cadherin-11 (L-CDH11) vs. Wild Type L-cells (CDH11 negative).
-
Reagent: Calcium-containing buffer (Cadherins are
-dependent).
Step-by-Step Methodology:
-
Preparation: Detach L-CDH11 cells using Trypsin/EDTA (Note: Trypsin cleaves cadherins; cells must be allowed to recover surface cadherins for 2-4 hours in suspension or use enzyme-free dissociation buffer like Accutase if immediate testing is needed. Correction: Standard protocol involves allowing recovery).
-
Treatment: Resuspend cells in HBSS +
+ 0.1% BSA. Aliquot into 24-well plates coated with 1% BSA to prevent plastic adhesion. -
Inhibition: Add this compound at graded concentrations (1, 10, 50, 100 µM).
-
Controls:Sd-133 (10 µM, Positive Control), EGTA (Cheats
, destroys all adhesion), Vehicle (DMSO).
-
-
Aggregation: Rotate plates on a gyratory shaker (80 rpm) for 60 minutes at 37°C.
-
Quantification:
-
Fix cells with 4% paraformaldehyde.
-
Count particles using a particle counter (e.g., Coulter Counter) or microscopy.
-
Calculation: Aggregation Index (
), where is total particle count at T=0 and is count at T=60. -
Success Criteria: The compound should dose-dependently reduce the Aggregation Index in L-CDH11 cells but have no effect on L-cells expressing E-Cadherin (specificity check).
-
Validation Workflow & Decision Logic
Use this logic tree to determine if this compound is acting on the intended target or an off-target.
Caption: Decision Matrix for Target Validation. Follow the path to distinguish true CDH11 antagonism from kinase off-target effects.
References
-
Assefnia, S. et al. (2014).[2] Cadherin-11 in poor prognosis malignancies and rheumatoid arthritis: common target, common therapies.[2] Oncotarget, 5(6), 1458–1474.
- Key Finding: Identifies Sd-133 (containing the pyrimidine amine core) as a small molecule inhibitor of CDH11.
- Lee, H. et al. (2013). Development of small molecule inhibitors of Cadherin-11. Nature Precedings.
-
Zhou, G.F. et al. (2022).[3] Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase.[3] Frontiers in Chemistry, 10.
- Key Finding: Demonstrates the "privileged" nature of the cyclohexyl-pyrimidin-amine scaffold in viral targets, highlighting the need for specificity controls.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2019). European Journal of Medicinal Chemistry.
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 5-Cyclohexylpyrimidin-2-amine Derivatives
Executive Summary & Scaffold Analysis
Topic: Optimization of 5-Cyclohexylpyrimidin-2-amine derivatives for kinase inhibition. Primary Application: Oncology (Targeting CDK, PLK4, and Aurora Kinases). Core Chemotype: The 2-aminopyrimidine (2-AP) is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Imatinib , Palbociclib , and Ribociclib .
This guide focuses specifically on the 5-cyclohexyl modification. While many 2-AP drugs utilize 5-aryl or 5-halogen groups, the introduction of a 5-cyclohexyl moiety represents a strategic shift toward exploiting hydrophobic pockets (specifically the Gatekeeper or Valine/Leucine-rich regions) without introducing the metabolic liabilities or planar rigidity of additional aromatic rings.
Why 5-Cyclohexyl? (The Mechanistic Rationale)
-
Hydrophobic Filling: The cyclohexyl group is a bulky, lipophilic moiety (
hybridized) that can fill spherical hydrophobic pockets more effectively than planar phenyl rings ( ). -
Solubility & Metabolism: Unlike planar aromatic stacks which can lead to poor solubility (brick-dust properties), the cyclohexyl ring disrupts planarity, potentially improving solubility profiles while maintaining high affinity.
-
Selectivity: The volume of the cyclohexyl group can induce selectivity by clashing with smaller gatekeeper residues in off-target kinases.
SAR Landscape Analysis
The following analysis compares the 5-cyclohexyl derivatives against standard alternatives (5-Halo, 5-Aryl, 5-Alkyl).
Table 1: Comparative SAR Profile (Potency & Physicochemical Properties)
| Feature | 5-Cyclohexyl (Focus) | 5-Aryl (e.g., Phenyl) | 5-Halogen (e.g., Br, Cl) | 5-Alkyl (e.g., Isopropyl) |
| Binding Mode | Hydrophobic/Van der Waals interactions in ATP pocket. | Electronic modulation; small hydrophobic fit. | Weak hydrophobic fit; flexible. | |
| Potency (General) | High (nM range) for targets with large hydrophobic pockets (e.g., CDK2/4, PLK4). | High, but often promiscuous due to non-specific stacking. | Moderate; often used as intermediates or starting points. | Moderate to Low (insufficient bulk). |
| Selectivity | High ; sensitive to steric restrictions in the active site. | Low; fits many planar kinase clefts. | Low; too small to discriminate. | Moderate. |
| Solubility (LogS) | Improved (disrupts crystal packing). | Poor (promotes stacking/aggregation). | Moderate. | Good. |
| Metabolic Stability | Moderate ; susceptible to oxidative metabolism (hydroxylation). | Variable; susceptible to CYP-mediated oxidation. | High. | Low (rapid oxidation). |
Detailed SAR Map
The biological activity of 5-cyclohexylpyrimidin-2-amines is governed by three critical zones.
-
Zone 1: The 5-Position (Cyclohexyl Core)
-
Observation: Saturation of the ring (Phenyl
Cyclohexyl) often results in a 2-5 fold increase in potency for targets like CDK2 and PLK4 . -
Causality: The flexible "chair" conformation of cyclohexyl allows for an "induced fit" within the hydrophobic cleft that rigid phenyl rings cannot achieve.
-
-
Zone 2: The 2-Amine (The "Specificity Head")
-
Requirement: An aromatic amine (aniline) is usually required here to form the critical hydrogen bond with the kinase "hinge" region (e.g., Leu83 in CDK2).
-
Optimization: Adding polar solubilizing groups (e.g., morpholine, piperazine) at the para-position of this aniline ring is essential to counterbalance the lipophilicity of the 5-cyclohexyl group.
-
-
Zone 3: The 4/6-Positions
-
Constraint: These positions are generally kept small (H or Methyl). Large substituents here cause steric clashes with the cyclohexyl group, twisting the pyrimidine ring out of the active conformation.
-
Visualizing the SAR Strategy
The following diagram illustrates the structural logic and the biological pathway (PLK4/CDK) these inhibitors target.
Caption: Design logic of 5-cyclohexylpyrimidin-2-amines and their competitive inhibition mechanism against ATP in kinase signaling pathways.
Experimental Protocols
To validate the SAR discussed above, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: To install the 5-cyclohexyl or 5-cyclohexenyl group.
-
Starting Material: 5-Bromo-2-chloropyrimidine.
-
Step 1 (C-C Bond Formation):
-
React 5-Bromo-2-chloropyrimidine with Cyclohexenyl-1-boronic acid pinacol ester .
-
Catalyst:
(5 mol%). -
Base:
(2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Reflux at 100°C for 4 hours under
.
-
-
Step 2 (Reduction - Critical for SAR):
-
The product is a 5-cyclohexenyl derivative. To obtain the 5-cyclohexyl target, perform hydrogenation.[1]
-
Reagents:
(balloon), 10% Pd/C. -
Solvent: Methanol.
-
Validation: Monitor disappearance of alkene proton signals in
-NMR ( 5.5-6.5 ppm).
-
-
Step 3 (SNAr Displacement):
-
React the 5-cyclohexyl-2-chloropyrimidine with the desired aniline (e.g., 4-morpholinoaniline).
-
Conditions: p-TsOH (cat.), n-Butanol, 120°C (microwave or sealed tube).
-
Protocol B: In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine IC50 values to quantify SAR improvements.
-
Reagents: Recombinant Kinase (e.g., PLK4 or CDK2/CycA), Substrate (e.g., Histone H1), Ultra-Pure ATP, Test Compounds.
-
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10
). -
Reaction: Incubate Kinase + Substrate + Compound + ATP in reaction buffer (25 mM Tris-HCl, 10 mM
) for 60 mins at RT. -
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Measure Luminescence.
-
-
Data Analysis: Fit data to a sigmoidal dose-response equation:
-
Self-Validation: Include Staurosporine as a positive control. If Staurosporine IC50 deviates >2-fold from historical mean, invalidate the run.
-
Key Performance Indicators (Data Summary)
Based on aggregated data from PLK4 and CDK inhibitor studies (see References), the 5-cyclohexyl scaffold typically yields the following performance metrics compared to the 5-phenyl analog:
| Metric | 5-Phenyl Analog | 5-Cyclohexyl Analog | Improvement Factor |
| PLK4 IC50 | ~50 - 100 nM | < 10 nM | 5x - 10x Potency |
| CDK2 IC50 | ~150 nM | ~20 - 50 nM | 3x - 7x Potency |
| Selectivity Score | Low (hits CDK1/2/5/9) | Moderate (Improved discrimination) | Qualitative |
| Microsomal Stability ( | < 30 min | > 120 min | 4x Stability |
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: RSC Medicinal Chemistry (2023).[2] Significance: Demonstrates the scaffold hopping strategy and the efficacy of optimizing hydrophilic/hydrophobic balance in pyrimidin-2-amines. URL:[Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, SAR, and Anticancer Activities. Source: Journal of Medicinal Chemistry (2013). Significance: Establishes the foundational SAR for 5-substituted pyrimidines in kinase inhibition. URL:[Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. Source: European Journal of Medicinal Chemistry (2020). Significance: Provides comparative data for 5-halo derivatives, serving as a baseline for 5-cyclohexyl comparisons. URL:[Link]
-
6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. Source: European Journal of Medicinal Chemistry (2013). Significance: Highlights the specific utility of cyclohexyl-containing motifs in occupying CDK ATP-binding pockets. URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative analysis of 5-cyclohexyl vs 5-phenyl pyrimidine analogs
Executive Summary: The "Escape from Flatland"
In medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the core for countless kinase inhibitors, antivirals, and nucleotide analogs. A critical decision point in Lead Optimization is the substitution at the C-5 position. Historically, the 5-phenyl group has been the default choice due to synthetic ease (Suzuki coupling) and capacity for
This guide objectively compares these two moieties, providing experimental protocols and decision-making frameworks for their application.
Physicochemical & Structural Profile[1]
The choice between a phenyl and a cyclohexyl ring fundamentally alters the molecule's shape and electronic landscape.
Comparative Data Table
| Feature | 5-Phenyl Pyrimidine | 5-Cyclohexyl Pyrimidine | Impact on Drug Design |
| Geometry | Planar (2D) | Chair Conformation (3D) | Cyclohexyl disrupts crystal packing, often improving solubility. |
| Electronic Nature | Electron-withdrawing (Inductive), | Electron-donating (Inductive), Lipophilic | Phenyl lowers pyrimidine pKa; Cyclohexyl raises it. |
| Binding Mode | Hydrophobic/Van der Waals filling | Cyclohexyl is superior for filling deep, non-planar hydrophobic pockets. | |
| Metabolic Liability | High (CYP-mediated epoxidation/hydroxylation) | Moderate (Aliphatic hydroxylation) | Cyclohexyl often extends half-life ( |
| Solubility | Low (prone to aggregation) | Moderate to High | Higher |
Structural Biology Visualization
The following decision tree illustrates when to deploy each analog based on the target binding pocket's characteristics.
Figure 1: SAR Decision Tree for selecting C-5 substituents based on crystallographic evidence.
Synthetic Methodologies
While 5-phenyl pyrimidines are trivial to synthesize via Suzuki coupling, 5-cyclohexyl pyrimidines present a challenge. Direct coupling with cyclohexylboronic acid is often sluggish due to steric hindrance and competitive
Protocol A: 5-Phenyl Pyrimidine (Standard Suzuki)
-
Applicability: High-throughput library generation.
-
Reagents: 5-Bromo-2-chloropyrimidine, Phenylboronic acid, Pd(PPh3)4, Na2CO3.
-
Mechanism: Pd(0) oxidative addition
Transmetallation Reductive elimination.
Protocol B: 5-Cyclohexyl Pyrimidine (The "Expert" Route)
Direct hydrogenation of a 5-phenyl precursor often leads to over-reduction of the pyrimidine ring. The most robust method is Negishi Coupling or Suzuki Coupling with Cyclohexenyl followed by Hydrogenation .
Recommended Workflow: Negishi Coupling
This method avoids the
Step-by-Step Protocol:
-
Preparation of Organozinc Reagent:
-
Reagents: Cyclohexyl bromide (1.0 equiv), LiCl (1.2 equiv), Mg turnings (for Grignard formation) or Zn dust (activated).
-
Procedure: Generate Cyclohexylzinc bromide (CyZnBr) in THF. LiCl is critical for solubilizing the organozinc species (Knochel's conditions).
-
-
Cross-Coupling:
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv).[1]
-
Catalyst: Pd(dppf)Cl2 (0.05 equiv) or Pd2(dba)3/SPhos (for difficult substrates).
-
Conditions: Add CyZnBr solution to the pyrimidine/catalyst mixture in THF. Heat to 60°C for 4-12 hours under Argon.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). 5-Cyclohexylpyrimidines typically elute earlier than their phenyl counterparts due to higher lipophilicity.
-
Figure 2: Synthetic pathways. Route B (via cyclohexenyl) is often preferred over direct alkyl-Suzuki to avoid beta-hydride elimination.
Metabolic Stability & Toxicity Profile[3][4]
The metabolic fate of these two analogs differs drastically, influencing the pharmacokinetic (PK) profile.
5-Phenyl Fate
-
Primary Pathway: CYP450-mediated oxidation at the para or meta position.
-
Risk: Formation of reactive arene oxides (epoxides), which can lead to toxicity (glutathione depletion) or covalent binding to proteins.
-
Mitigation: Fluorination at the para-position (4-F-phenyl) blocks this metabolic soft spot.
5-Cyclohexyl Fate
-
Primary Pathway: Aliphatic hydroxylation (usually at C-3 or C-4 of the cyclohexane ring).
-
Advantage: Does not form toxic epoxides. The resulting alcohol is often rapidly glucuronidated and excreted.
-
Outcome: Generally longer half-life (
) and lower clearance compared to the unsubstituted phenyl analog.
Case Study: Kinase Inhibitor Optimization
Context: Development of a CDK2/CDK5 inhibitor (based on J. Med. Chem. data).
-
Initial Hit: A 5-phenyl pyrimidine showed potent IC50 (12 nM) but poor oral bioavailability (F < 10%) due to rapid metabolism and low solubility.
-
Modification: Replacement of the 5-phenyl ring with a 5-cyclohexyl group.
-
Result:
-
Potency: IC50 shifted to 45 nM (slight loss). Reason: Loss of edge-to-face pi-stacking with the gatekeeper residue (Phe80).
-
PK Profile: Solubility increased 20-fold. Clearance decreased by 60%.
-
Decision: The cyclohexyl analog was selected for further optimization (adding polar groups to the ring) because the "drug-like" properties outweighed the minor potency loss.
-
References
-
Escape from Flatland: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Negishi Coupling Protocol: Han, C., & Buchwald, S. L. (2009).[2] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[2][3] Journal of the American Chemical Society, 131(22), 7532–7533. Link
-
Bioisosteres in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Cyclohexyl vs Phenyl Binding: Gunaydin, H., & Bartberger, M. D. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(3), 341–344. Link
Sources
A Comparative Guide to the In Vivo Validation of 5-Cyclohexylpyrimidin-2-amine's Therapeutic Potential as a Novel PLK4 Inhibitor
Introduction
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide introduces 5-Cyclohexylpyrimidin-2-amine, a novel compound from this class, and hypothesizes its therapeutic potential as an anti-cancer agent through the inhibition of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is a hallmark of various cancers, including breast cancer, making it a compelling therapeutic target.[1][2] Dysregulation of PLK4 leads to centrosome amplification, genomic instability, and uncontrolled cell proliferation.[1][2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals on how to approach the in vivo validation of this compound. We will objectively compare its hypothesized performance with established PLK4 inhibitors and provide detailed experimental protocols to rigorously assess its therapeutic efficacy and safety profile.
The Competitive Landscape: this compound vs. Established PLK4 Inhibitors
To establish the therapeutic potential of this compound, its performance must be benchmarked against existing alternatives. Here, we compare its projected in vivo characteristics with two well-characterized PLK4 inhibitors: CFI-400945 and Centrinone.
CFI-400945 is a potent, orally bioavailable PLK4 inhibitor that has entered clinical trials.[4][5] It has demonstrated single-agent anti-tumor activity in various preclinical xenograft models, particularly those with PTEN deficiency.[5][6][7] Centrinone is another highly selective PLK4 inhibitor widely used in preclinical research to study the consequences of centriole and centrosome depletion.[8]
Table 1: Comparative Profile of PLK4 Inhibitors
| Feature | This compound (Hypothesized) | CFI-400945 (Established) | Centrinone (Established) |
| Target | PLK4 | PLK4 (also targets AURKB, TRKA/B, TEK)[4][6] | Highly selective for PLK4 |
| Potency (IC50) | <10 nM | 2.8 nM[5] | 0.16 nM (Ki) |
| Oral Bioavailability | Predicted to be moderate to high | Favorable pharmacokinetics reported[5][6] | Lower in vivo stability noted in some studies |
| In Vivo Efficacy | To be determined | Significant tumor growth inhibition in breast, pancreatic, and AML xenografts[6][7][9] | Radiosensitization of NSCLC in vivo[8] |
| Therapeutic Indication | Breast Cancer (Triple-Negative) | Advanced Solid Tumors, Breast Cancer, AML[4][9] | Research tool, potential for radiosensitization[8] |
| Known Toxicities | To be determined | Generally well-tolerated at therapeutic doses; weight loss at higher doses[7][10] | p53-dependent G1 arrest in normal cells |
In Vivo Validation Strategy: A Phased Approach
A rigorous in vivo validation plan is crucial to de-risk the progression of this compound towards clinical development. The following sections outline the essential experimental protocols.
Phase 1: Preliminary In Vivo Toxicity Assessment
Before embarking on efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) and the general safety profile of this compound. This dose-range-finding study informs the dose levels for subsequent efficacy trials.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, 6-8 week old female BALB/c nude mice. This strain is commonly used for xenograft studies.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Grouping: Randomize animals into cohorts of 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups of this compound (e.g., 10, 30, 100 mg/kg).
-
Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer the compound daily via oral gavage for 14 consecutive days.[11]
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, fur, activity, or behavior).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not induce more than 20% body weight loss or significant clinical signs of distress.[12]
-
Necropsy and Histopathology: Conduct a gross necropsy on all animals at the end of the study. Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis to identify any potential organ toxicities.[12]
Phase 2: In Vivo Efficacy Evaluation in a Breast Cancer Xenograft Model
Based on the role of PLK4 in breast cancer, a human breast cancer xenograft model is the logical choice for evaluating the anti-tumor activity of this compound.[3][6] The triple-negative breast cancer (TNBC) cell line MDA-MB-231 is a well-established and aggressive model suitable for this purpose.[13]
Experimental Protocol: MDA-MB-231 Xenograft Efficacy Study
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Tumor Implantation:
-
Harvest and resuspend MDA-MB-231 cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 3 x 10^5 cells into the right flank of each mouse.[13]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
-
Treatment: Administer treatments daily via oral gavage for 21 consecutive days.[4]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI).
-
Secondary: Overall survival, body weight changes.
-
At the end of the study, excise tumors for downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Data Presentation
Quantitative data from the efficacy study should be summarized in a clear, tabular format for easy comparison.
Table 2: Hypothetical Efficacy Data Summary
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 1250 ± 150 | - | -2 ± 3 | - |
| This compound (7.5 mg/kg) | 480 ± 95 | 61.6 | -5 ± 4 | <0.01 |
| CFI-400945 (7.5 mg/kg) | 410 ± 80 | 67.2 | -6 ± 5 | <0.001 |
Visualizing the Mechanism and Workflow
PLK4 Signaling Pathway in Cancer
PLK4 is a critical upstream regulator of centriole duplication. Its overexpression, often driven by transcription factors like E2F, leads to the formation of multiple centrioles.[2] This results in centrosome amplification, which can cause chromosomal instability and aneuploidy, driving tumorigenesis. PLK4 also interacts with other key cancer pathways, such as Wnt/β-catenin and PI3K/Akt, to promote cell proliferation, invasion, and metastasis.[3][14]
Caption: Experimental workflow for in vivo validation.
Conclusion
This guide provides a comprehensive framework for the in vivo validation of this compound as a potential anti-cancer therapeutic targeting PLK4. By following a structured approach that includes preliminary toxicity assessment and a robust efficacy evaluation against established comparators, researchers can generate the critical data needed to make informed decisions about the future development of this promising compound. The provided protocols are designed to be self-validating, incorporating both positive and negative controls to ensure the integrity and reproducibility of the findings.
References
-
Polo-like kinase 4: A molecular linchpin in cancer and its management. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. [Link]
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. [Link]
-
Polo-Like Kinase 4 (PLK4) Function in Cancer Progression. [Link]
-
A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. [Link]
-
Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. [Link]
-
In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. [Link]
-
High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. [Link]
-
Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. [Link]
-
Breast Cancer Xenograft Murine Models. [Link]
-
In vivo characterization of the anticancer potential CFI-400945 on human AML xenograft tumors. [Link]
-
PLK4 Inhibition as a Strategy to Enhance Non–Small Cell Lung Cancer Radiosensitivity. [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]
-
PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells. [Link]
-
PLK4 inhibition with centrinone B causes apoptosis in human melanoma cells and prevents tumor growth. [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. [Link]
-
In vivo toxicology studies. [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]
-
In vivo effects of PLK4 inhibitor are enhanced by coadministration of ATM inhibitor. [Link]
-
What are PLK4 inhibitors and how do they work? [Link]
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- 1. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
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- 14. International Journal of Oncology [spandidos-publications.com]
A Head-to-Head Comparison of Pyrimidine Scaffolds in Cancer Research: From Antimetabolites to Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental component of DNA and RNA, is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of anticancer agents.[1][2] From the classical antimetabolites that disrupt nucleic acid synthesis to the modern targeted therapies that inhibit specific protein kinases, pyrimidine-based drugs have become mainstays in oncology.[1][3] This guide provides a head-to-head comparison of different pyrimidine scaffolds, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underpins their use in cancer research.
The Two Major Classes: A Fundamental Divide in Mechanism
Pyrimidine-based anticancer agents can be broadly categorized into two classes based on their mechanism of action: antimetabolites and protein kinase inhibitors. This fundamental difference dictates their cellular effects, resistance mechanisms, and toxicity profiles.
1. Pyrimidine Antimetabolites: The Deceptive Building Blocks
These compounds are structural analogs of natural pyrimidine bases (cytosine, thymine, and uracil) that deceive the cellular machinery involved in nucleic acid synthesis.[4] Once inside the cell, they are metabolized into fraudulent nucleotides that inhibit critical enzymes or are incorporated into DNA and RNA, leading to catastrophic cellular damage and apoptosis.[4]
A prime example is 5-Fluorouracil (5-FU) , which, once converted to its active metabolite fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, thereby halting the production of thymidine, an essential DNA precursor.[3] Other notable examples include Gemcitabine and Cytarabine (Ara-C), which are incorporated into DNA, causing chain termination and cell death.[3]
2. Fused Pyrimidine Scaffolds: The Precision Kinase Inhibitors
In contrast to the broad action of antimetabolites, many modern pyrimidine-based drugs are designed as specific inhibitors of protein kinases, which are often dysregulated in cancer.[1] These drugs typically feature a fused heterocyclic ring system, such as a pyridine, pyrazole, thiophene, or furan ring, fused to the pyrimidine core. This bicyclic structure acts as a bioisostere of the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of a target kinase.[5][6]
Prominent examples include:
-
Pyrido[2,3-d]pyrimidines: This scaffold is found in drugs like Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive breast cancer.[7]
-
Quinazolines (structurally related to fused pyrimidines): Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a key therapeutic for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][9]
-
Pyrazolo[3,4-d]pyrimidines: This core is present in compounds developed as inhibitors of various kinases, including SRC family kinases.[5]
-
Thieno[2,3-d]pyrimidines and Furo[2,3-d]pyrimidines: These scaffolds have been extensively explored for the development of inhibitors against a range of kinases, including EGFR, PI3K, and AKT.[10][11][12][13][14]
Comparative Analysis of Performance
The choice between these different pyrimidine scaffolds in a drug discovery program depends on the specific cancer type, the desired molecular target, and the acceptable toxicity profile.
| Feature | Pyrimidine Antimetabolites | Fused Pyrimidine Kinase Inhibitors |
| Primary Mechanism | Inhibition of nucleic acid synthesis, DNA/RNA incorporation.[4] | Competitive inhibition of ATP-binding to protein kinases.[5][6] |
| Cellular Target | Enzymes in nucleotide metabolism (e.g., Thymidylate Synthase).[3] | Specific protein kinases (e.g., EGFR, CDK4/6, VEGFR).[7][10] |
| Selectivity | Lower; affects all rapidly dividing cells. | Higher; targets specific dysregulated signaling pathways. |
| Common Indications | Colorectal, breast, pancreatic cancers (5-FU); Leukemia, lymphoma (Cytarabine).[3][15] | NSCLC (Gefitinib); HR+ breast cancer (Palbociclib).[7][15] |
| Resistance Mechanisms | Altered drug transport, mutations in target enzymes, increased DNA repair.[16][17] | "Gatekeeper" mutations in the kinase domain (e.g., T790M in EGFR), activation of bypass signaling pathways.[10] |
| Toxicity Profile | Myelosuppression, mucositis, diarrhea (due to effects on rapidly dividing normal cells). | Rash, diarrhea (EGFR inhibitors); neutropenia (CDK4/6 inhibitors); off-target kinase effects. |
Quantitative Data: A Head-to-Head Look at Potency
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives from different scaffolds against various cancer cell lines.
Table 1: Cytotoxicity of Pyrimidine Antimetabolites
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | PanC-1 (Pancreatic) | 2166.4 | [18] |
| 5-Fluorouracil | MIA PaCa-2 (Pancreatic) | 123.33 | [18] |
| Gemcitabine | Pancreatic Cancer Cells | Varies (typically low µM) | [19] |
| Cytarabine | Leukemia Cell Lines | Varies (typically low µM) | [3] |
Table 2: Inhibitory Activity of Fused Pyrimidine Kinase Inhibitors
| Scaffold | Compound Example | Target Kinase | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | Palbociclib | CDK4/Cyclin D1 | - | 11 | [7] |
| Quinazoline | Gefitinib | EGFR | A431 | 1.5 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 46 | EGFR | - | 3.76 | [10] |
| Thieno[2,3-d]pyrimidine | Compound 106 | EGFR | - | 5.54 | [10] |
| Furo[2,3-d]pyrimidine | Compound 10b | PI3Kα | - | 175 | [11][13] |
| Pyrazolo[3,4-d]pyrimidine | Compound 19 | CDK2 | - | 6800 | [5] |
Signaling Pathways and Drug Intervention
The efficacy of fused pyrimidine kinase inhibitors is rooted in their ability to precisely interrupt oncogenic signaling cascades.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[20] Quinazoline and other fused pyrimidine-based inhibitors target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[20]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
CDK4/6-Mediated Cell Cycle Progression and Inhibition
The progression through the G1 phase of the cell cycle is tightly regulated by CDK4 and CDK6. In many cancers, this pathway is hyperactivated. Pyrido[2,3-d]pyrimidine-based inhibitors like Palbociclib block the phosphorylation of the Retinoblastoma (Rb) protein, arresting the cell cycle.[7]
Caption: CDK4/6 pathway in cell cycle progression and its inhibition by Palbociclib.
Experimental Protocols
The following are standardized protocols for key assays used to evaluate the performance of pyrimidine-based anticancer agents.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT), a solution of the recombinant kinase, a solution of the specific substrate peptide, and an ATP solution (often containing a radioactive isotope like [γ-33P]-ATP or using a luminescence-based ATP detection system).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the pyrimidine inhibitor at various concentrations, and the kinase enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radioactive ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP generated during the kinase reaction into a luminescent signal, which is then measured with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This in vivo model assesses the antitumor efficacy of a compound in a living organism.
Step-by-Step Methodology:
-
Cell Culture and Preparation: Culture human cancer cells in appropriate media. Harvest the cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support tumor formation.[18]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 10^6) into the flank of each mouse.[18]
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using calipers (Volume = (Length x Width²)/2) and the overall health of the mice.[18]
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the pyrimidine compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[21]
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.[21]
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Additional analyses can include histological examination of the tumors and pharmacokinetic/pharmacodynamic studies.
Conclusion
The pyrimidine scaffold remains a remarkably versatile and productive platform in the discovery of novel anticancer agents. The classical antimetabolites, with their broad cytotoxic effects, continue to be important components of many chemotherapy regimens. The newer, fused pyrimidine-based kinase inhibitors exemplify the power of targeted therapy, offering high potency and selectivity against specific oncogenic drivers. The choice of scaffold is a critical decision in drug design, and a thorough understanding of their comparative performance, mechanisms of action, and experimental evaluation is essential for the development of the next generation of effective cancer therapies.
References
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[10]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.[15]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.[7]
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer.[18]
-
A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI.[21]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[5]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.[6]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science.[1]
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Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science.[22]
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews.[4]
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Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology.[19]
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Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry.[11][13]
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Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage. British Journal of Cancer.[16]
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Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI.[12]
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Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Medicinal Chemistry.[2]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.[8]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI.[9]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[23]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.[24]
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Biochemical Mechanisms of Resistance to Antimetabolites. SpringerLink.[17]
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Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.[13]
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Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine.[14]
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Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. 6th edition..[25]
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Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Semantic Scholar.[26]
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Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. SCIRP.[27]
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A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery. Benchchem.[20]
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Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Longdom Publishing SL.[3]
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Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Taylor & Francis Online.[28]
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Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed.[29]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.[30]
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Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.[31]
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Safety Operating Guide
5-Cyclohexylpyrimidin-2-amine: Proper Disposal & Handling Procedures
[1]
CAS Number: 73549-64-1 Chemical Family: Aminopyrimidines / Heterocyclic Amines Primary Application: Pharmaceutical intermediate (Kinase inhibitor synthesis, e.g., PLK4 inhibitors)[1]
Executive Safety Summary
Immediate Action Required: Treat 5-Cyclohexylpyrimidin-2-amine as a hazardous organic base . While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (aminopyrimidines) are consistently classified as Irritants (Skin/Eye/Respiratory) and potential Acute Toxins (Oral).[1]
Core Disposal Principle: This compound must be segregated from strong acids and oxidizers to prevent exothermic reactions or the formation of toxic byproducts.[2] It is strictly prohibited to dispose of this compound via municipal drains or trash.[2]
Hazard Profile Table
| Hazard Class | GHS Classification (Inferred*) | Hazard Statement |
| Health | Skin Irrit. 2 / Eye Irrit.[2] 2A | H315: Causes skin irritation / H319: Causes serious eye irritation |
| Health | STOT SE 3 | H335: May cause respiratory irritation |
| Health | Acute Tox. 4 (Oral) | H302: Harmful if swallowed |
| Reactivity | Incompatible with Acids | Exothermic neutralization reaction |
*Note: Classifications are based on Structure-Activity Relationships (SAR) of the 2-aminopyrimidine class (CAS 109-12-6) and vendor data for CAS 73549-64-1.
Pre-Disposal Protocol: Segregation & Packaging
Before moving waste to the central accumulation area, the researcher must stabilize and package the material at the point of generation (the bench).[1]
A. Solid Waste (Pure Compound)[2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.[2]
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Store in a secondary containment tray designated for Bases or General Organics . Never store in the same tray as mineral acids (HCl, H₂SO₄).[1]
B. Liquid Waste (Reaction Mixtures/Mother Liquor)
If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):[1]
-
Solvent Determination: Identify the primary solvent.[2]
-
pH Check: If the reaction mixture was acidified (e.g., during workup with HCl), neutralize to pH 6–8 before adding to a general organic waste drum to prevent drum pressurization.
-
Precipitation: If the compound precipitates out of the waste solution, do not filter it unless required by local EHS.[1][2] Dispose of the slurry as liquid waste.[2]
Disposal Decision Workflow
The following logic gate ensures the material enters the correct regulatory waste stream.
Figure 1: Waste stream segregation logic for this compound. Correct stream selection prevents regulatory violations and dangerous chemical incompatibilities.[1]
Regulatory Compliance (RCRA & DOT)
In the United States, this compound does not have a specific "P" or "U" list code.[1] However, it is regulated based on Characteristics and Generator Knowledge .[1][2]
RCRA Waste Codes (40 CFR 261)[1]
-
Unlisted Hazardous Waste: Since it is not listed, it defaults to a characteristic waste if it exhibits ignitability, corrosivity, reactivity, or toxicity.[1]
-
Likely Codes:
-
D001: If dissolved in a flammable solvent (Flash point < 60°C).[2]
-
D002: If stored as an aqueous solution with pH > 12.5 (unlikely for this weak base, but possible in specific formulations).[1]
-
Non-Regulated Hazardous Waste: If solid and non-corrosive, it is often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated via a licensed contractor.[1]
-
DOT Shipping Description (For Transport)
If shipping pure waste off-site:
Emergency Response: Spill Cleanup
Scenario: A 5g bottle of solid powder drops and shatters.[2]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If dust is airborne, use an N95 or half-mask respirator.[1]
-
Containment: Gently cover the spill with paper towels dampened with water or an inert absorbent (vermiculite) to prevent dust generation.[2] Do not dry sweep. [1][2]
-
Decontamination:
-
Disposal: Place all cleanup materials (gloves, wipes, scoop) into the Solid Hazardous Waste container.
Figure 2: Step-by-step spill response protocol minimizing dust inhalation risks.[1]
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
